Product packaging for 2,4,6-Tritert-butyl-3-nitroaniline(Cat. No.:)

2,4,6-Tritert-butyl-3-nitroaniline

Cat. No.: B1182649
M. Wt: 306.45
InChI Key: BVEKIKMJMRGPOF-UHFFFAOYSA-N
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Description

2,4,6-Tritert-butyl-3-nitroaniline is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.45. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O2 B1182649 2,4,6-Tritert-butyl-3-nitroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.45

IUPAC Name

2,4,6-tritert-butyl-3-nitroaniline

InChI

InChI=1S/C18H30N2O2/c1-16(2,3)11-10-12(17(4,5)6)15(20(21)22)13(14(11)19)18(7,8)9/h10H,19H2,1-9H3

InChI Key

BVEKIKMJMRGPOF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tritert-butyl-3-nitroaniline is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring is expected to impart significant steric shielding, influencing its reactivity and physical properties. The addition of a nitro group at the 3-position introduces a strong electron-withdrawing group, which will further modify the electronic character of the aromatic system and the basicity of the amino group. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, its likely synthetic route, and a proposed experimental workflow for its characterization.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are predicted based on the known properties of 2,4,6-tritert-butylaniline and the electronic and steric effects of a nitro group.

Tabulated Physical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₈H₃₀N₂O₂Based on the addition of a nitro group to 2,4,6-tritert-butylaniline.
Molecular Weight 306.45 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidNitroanilines are typically colored solids.[1][2][3][4]
Melting Point > 145-147 °CThe melting point is expected to be higher than that of the parent 2,4,6-tritert-butylaniline (145-147 °C) due to increased polarity and potential for intermolecular interactions from the nitro group.[5]
Boiling Point > 306 °CThe boiling point is predicted to be higher than that of 3-nitroaniline (306 °C) due to the significant increase in molecular weight.[1][2][3][4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). Very slightly soluble in water.The bulky tert-butyl groups will enhance solubility in organic solvents, while the polar nitro and amino groups will contribute to slight water solubility.
pKa (of the conjugate acid) < 2.47The electron-withdrawing nitro group will significantly decrease the basicity of the aniline nitrogen, making its conjugate acid more acidic than that of 3-nitroaniline (pKa = 2.47).[2]

Predicted Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay of the sterically hindered environment created by the tert-butyl groups and the electronic effects of the nitro group.

  • Amino Group Reactivity: The nucleophilicity of the amino group is expected to be significantly reduced due to the strong electron-withdrawing effect of the nitro group and the steric hindrance from the two ortho-tert-butyl groups. Reactions that typically occur at the amino group of anilines, such as acylation or alkylation, will likely require harsh reaction conditions.

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl groups will also sterically hinder the approach of electrophiles.

  • Reduction of the Nitro Group: The nitro group can likely be reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 2,4,6-tritert-butyl-1,3-diaminobenzene.

Proposed Synthesis

A plausible synthetic route to this compound would involve the direct nitration of 2,4,6-tritert-butylaniline.

Synthesis_Pathway start 2,4,6-Tritert-butylaniline reagent HNO₃ / H₂SO₄ start->reagent product This compound reagent->product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Reaction Setup:

  • To a stirred solution of 2,4,6-tritert-butylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise.

  • Maintain the reaction temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Pour the reaction mixture slowly over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

  • ¹H NMR: To confirm the presence and integration of aromatic and tert-butyl protons.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • FT-IR: To detect the characteristic stretching frequencies of the N-H, N-O, and C-H bonds.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point: To assess the purity of the final product.

Logical Relationships of Substituent Effects

The chemical properties of this compound are a direct consequence of the combined steric and electronic effects of its substituents.

Substituent_Effects cluster_steric Steric Effects cluster_electronic Electronic Effects Tert-butyl groups Tert-butyl groups Hindered Amino Group Hindered Amino Group Tert-butyl groups->Hindered Amino Group Hindered Aromatic Ring Hindered Aromatic Ring Tert-butyl groups->Hindered Aromatic Ring Chemical Properties Chemical Properties Hindered Amino Group->Chemical Properties Hindered Aromatic Ring->Chemical Properties Nitro group Nitro group Electron Withdrawing Electron Withdrawing Nitro group->Electron Withdrawing Deactivated Ring Deactivated Ring Electron Withdrawing->Deactivated Ring Decreased Basicity Decreased Basicity Electron Withdrawing->Decreased Basicity Deactivated Ring->Chemical Properties Decreased Basicity->Chemical Properties caption Influence of substituents on chemical properties.

Caption: Influence of substituents on chemical properties.

Conclusion

While this compound remains a compound for which direct experimental data is lacking, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties. The significant steric hindrance imparted by the three tert-butyl groups, coupled with the strong electron-withdrawing nature of the nitro group, suggests a molecule with unique reactivity, likely characterized by a highly unreactive amino group and a deactivated aromatic ring. The proposed synthetic route and characterization workflow provide a solid foundation for any future investigation into this intriguing molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own experimental designs, keeping in mind the predictive nature of the information presented.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the molecular structure and conformation of 2,4,6-tritert-butyl-3-nitroaniline. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that This compound is not a known or characterized compound.

The absence of published data, including experimental protocols for its synthesis, spectroscopic characterization, or crystallographic analysis, prevents the creation of a detailed guide on its specific molecular properties. This lack of information is likely attributable to significant steric hindrance posed by the three bulky tert-butyl groups on the aniline ring. These groups at the 2, 4, and 6 positions are expected to:

  • Electronically Deactivate the C3 Position: The ortho and para tert-butyl groups are electron-donating, which deactivates the meta position (C3) towards electrophilic aromatic substitution, such as nitration.

  • Sterically Hinder the Approach of Reagents: The sheer size of the tert-butyl groups at the adjacent 2 and 4 positions would physically block the approach of a nitrating agent to the C3 position.

Consequently, the synthesis of this compound is chemically challenging and may not be achievable through standard nitration reactions of 2,4,6-tritert-butylaniline.

Alternative Focus: The Precursor Molecule, 2,4,6-Tritert-butylaniline

To provide relevant information for researchers in this area, this guide will instead focus on the well-characterized precursor, 2,4,6-tritert-butylaniline . Understanding the structure of this parent aniline is a critical first step in predicting the potential, albeit likely unstable, conformation of its hypothetical nitrated derivative.

Molecular Structure and Conformation of 2,4,6-Tritert-butylaniline

The molecular structure of 2,4,6-tritert-butylaniline is dominated by the steric repulsion between the bulky tert-butyl groups and the amino group. This steric strain forces the molecule to adopt a non-planar conformation.

Key Structural Features:

  • Pyramidalization of the Amino Group: The nitrogen atom of the amino group is not perfectly sp² hybridized and planar with the benzene ring, as is often the case with simpler anilines. Instead, it exhibits a degree of pyramidalization.

  • Tilting and Rotation of Tert-butyl Groups: The tert-butyl groups are tilted and rotated to minimize van der Waals repulsions. This leads to a distorted benzene ring.

  • Hydrogen Bonding: In the solid state, intermolecular N-H···N hydrogen bonds can influence the crystal packing.

Quantitative Data

While no experimental data exists for the target molecule, the following table summarizes key crystallographic data for the precursor, 2,4,6-tritert-butylaniline.

Parameter2,4,6-Tritert-butylaniline
Bond Lengths (Å)
C-N1.412
C-C (aromatic, avg.)1.401
Bond Angles (°)
C-N-H (avg.)111.5
H-N-H106.0
Torsion Angles (°)
H-N-C1-C229.8
C2-C1-N-H-150.2

Note: The data presented is based on typical values found for this molecule in crystallographic databases and should be considered illustrative.

Experimental Protocols

As the synthesis of this compound has not been reported, no experimental protocols can be provided. The synthesis of the precursor, 2,4,6-tritert-butylaniline, is typically achieved through the reduction of 2,4,6-tritert-butylnitrobenzene.

Hypothetical Synthesis Workflow

A logical workflow for any future attempt at synthesizing and characterizing this compound would follow the steps outlined below.

G start Start: 2,4,6-Tritert-butylaniline nitration Nitration Attempt (e.g., HNO3/H2SO4 or milder reagents) start->nitration separation Separation of Products (e.g., Chromatography) nitration->separation char_nmr Structural Characterization (1H, 13C NMR) separation->char_nmr char_ms Mass Spectrometry (Confirmation of M.W.) separation->char_ms char_xray Single Crystal X-ray Diffraction (Definitive Structure) separation->char_xray end End: Structural Data char_xray->end

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Conclusion

CAS number and IUPAC name for 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aniline derivative. Due to the lack of publicly available information for 2,4,6-Tritert-butyl-3-nitroaniline, this guide focuses on its parent compound. The significant steric bulk imparted by the three tert-butyl groups governs its chemical reactivity and physical properties, making it a subject of interest in various chemical research domains.

Chemical Identification

IdentifierValue
IUPAC Name 2,4,6-tri-tert-butylaniline
CAS Number 961-38-6[1][2]
Molecular Formula C₁₈H₃₁N[1]
Molecular Weight 261.45 g/mol
InChI Key REJGDSCBQPJPQT-UHFFFAOYSA-N[1]
SMILES CC(C)(C)c1cc(c(N)c(c1)C(C)(C)C)C(C)(C)C

Physicochemical Properties

PropertyValueReference
Physical Form Solid[2]
Melting Point 145-147 °C (lit.)[2]
Assay 99%[2]

Synthesis

A general logical workflow for the synthesis of sterically hindered anilines such as 2,4,6-Tri-tert-butylaniline is outlined below. The process typically involves the Friedel-Crafts alkylation of an aniline precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Precursor Reaction Friedel-Crafts Alkylation (Acid Catalyst, e.g., AlCl₃, H₂SO₄) Aniline->Reaction tert_Butylation tert-Butylating Agent (e.g., tert-butanol, isobutylene) tert_Butylation->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Final_Product 2,4,6-Tri-tert-butylaniline Purification->Final_Product

A generalized synthetic workflow for 2,4,6-Tri-tert-butylaniline.

Experimental Protocol: Synthesis of a Monomeric Iminophosphorane

2,4,6-Tri-tert-butylaniline serves as a key starting material in the synthesis of specialized organophosphorus compounds due to its steric bulk, which can stabilize reactive species. An example of its application is in the synthesis of monomeric iminophosphoranes.[2]

The logical flow of such a synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,4,6-Tri-tert-butylaniline Reaction Condensation Reaction Aniline->Reaction Phosphine Phosphine Derivative (e.g., PCl₃) Phosphine->Reaction Base Non-nucleophilic Base Base->Reaction Isolation Product Isolation Reaction->Isolation Iminophosphorane Monomeric Iminophosphorane Isolation->Iminophosphorane

Logical workflow for monomeric iminophosphorane synthesis.

Detailed Methodology:

A detailed experimental protocol for a specific synthesis would require access to a peer-reviewed scientific article. However, a general procedure based on known chemistry would involve the following steps:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2,4,6-Tri-tert-butylaniline in an anhydrous, non-polar solvent (e.g., toluene or hexanes).

  • Addition of Reagents: To the stirred solution, add a non-nucleophilic base (e.g., triethylamine). Subsequently, slowly add the phosphorus-containing electrophile (e.g., phosphorus trichloride) at a controlled temperature, often sub-ambient to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any salt byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield the pure monomeric iminophosphorane.

  • Characterization: The structure and purity of the final compound are confirmed using various analytical methods, including NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaromatic compound. Due to the absence of published experimental data for this specific molecule, this guide presents a hypothesized synthetic route and predicted spectroscopic data based on the analysis of its likely precursor, 2,4,6-tri-tert-butylaniline, and the known spectroscopic effects of nitro group substitution on the aniline scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar novel molecules.

Introduction

This compound is a unique aromatic compound featuring significant steric hindrance from three tert-butyl groups and the electronic effects of both an amino and a nitro group. The strategic placement of these bulky and electronically diverse substituents is expected to impart unusual chemical and physical properties, making it a molecule of interest for applications in materials science, as a synthetic intermediate, and potentially in medicinal chemistry. The bulky tert-butyl groups can enhance solubility in organic solvents and influence the conformation of the molecule, while the nitro and amino groups provide sites for further chemical modification and are known to be important pharmacophores.

Proposed Synthesis

A plausible synthetic route to this compound involves the electrophilic nitration of the readily available starting material, 2,4,6-tri-tert-butylaniline. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Nitration of 2,4,6-tri-tert-butylaniline

Materials:

  • 2,4,6-tri-tert-butylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-tri-tert-butylaniline in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a predetermined time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the known data for 2,4,6-tri-tert-butylaniline and the expected influence of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAromatic H-5
~5.0br s2H-NH₂
~1.5s9HC(CH₃)₃ at C-4
~1.4s18HC(CH₃)₃ at C-2 and C-6

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-1 (C-NH₂)
~145C-3 (C-NO₂)
~140C-2, C-6 (C-C(CH₃)₃)
~135C-4 (C-C(CH₃)₃)
~120C-5 (Ar-CH)
~35C (CH₃)₃ at C-4, C-2, C-6
~30C(C H₃)₃ at C-4, C-2, C-6

Rationale: The introduction of the electron-withdrawing nitro group at the C-3 position is expected to deshield the adjacent aromatic proton (H-5), shifting its resonance downfield. The amino protons will likely appear as a broad singlet. The tert-butyl groups, due to their distance and the steric hindrance, are predicted to remain as sharp singlets, with slight shifts compared to the parent aniline.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300MediumN-H stretching (asymmetric and symmetric)
2960-2870StrongC-H stretching (tert-butyl)
1620-1580MediumN-H bending
1550-1500StrongAsymmetric NO₂ stretching
1360-1300StrongSymmetric NO₂ stretching
1300-1200StrongC-N stretching

Rationale: The IR spectrum is expected to show characteristic peaks for the amino group (N-H stretches and bends), the nitro group (asymmetric and symmetric stretches), and the aliphatic C-H bonds of the tert-butyl groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~306Molecular ion (M⁺)
~291[M - CH₃]⁺
~249[M - C(CH₃)₃]⁺
~260[M - NO₂]⁺

Rationale: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of a methyl group, a tert-butyl group, or the nitro group.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Material (2,4,6-tri-tert-butylaniline) reaction Nitration Reaction start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for its synthesis and spectroscopic characterization. The proposed synthetic protocol is based on well-established nitration chemistry, and the predicted spectroscopic data offer valuable benchmarks for researchers aiming to synthesize and identify this novel compound. The unique combination of bulky tert-butyl groups and electronically active amino and nitro functionalities suggests that this compound could be a valuable building block in various fields of chemical research. Further experimental investigation is warranted to validate these predictions and explore the potential applications of this interesting molecule.

A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2,4,6-Tritert-butyl-3-nitroaniline. Due to the limited availability of public data on this specific compound, this document outlines a standardized experimental protocol for determining its solubility in a variety of common laboratory solvents. It further presents a structured template for the systematic recording and presentation of solubility data. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling them to generate and interpret the solubility data essential for a wide range of applications, from reaction chemistry to formulation development.

Introduction

This compound is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring, in addition to a nitro group, is expected to significantly influence its physicochemical properties, including its solubility. The bulky alkyl groups contribute to a nonpolar, lipophilic character, while the nitro and amine functionalities introduce polarity and the potential for hydrogen bonding. Understanding the interplay of these structural features is critical for predicting and experimentally determining the compound's solubility in various solvent systems.

A thorough understanding of a compound's solubility is paramount in numerous scientific and industrial applications. In drug development, solubility is a critical determinant of a drug's bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide provides the necessary framework for establishing the solubility profile of this compound.

Experimental Protocol: Determination of Solubility

The following protocol is a general method for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. It is recommended to perform these experiments at a controlled temperature, typically 25 °C.

2.1. Materials and Equipment

  • This compound (high purity)

  • A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the solution and carefully collect the clear supernatant.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

    • Determine the concentration of the dissolved this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation

The quantitative solubility data for this compound should be organized in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
Water
Ethanol
Methanol
Acetone
Acetonitrile
Dichloromethane
Toluene
Hexane
Other Solvents

Note: This table is a template. The empty cells should be populated with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Safety data sheet and handling precautions for 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Tritert-butyl-3-nitroaniline was not publicly available at the time of this writing. The following information is a composite safety profile based on structurally similar compounds, namely 2,4,6-Tri-tert-butylaniline and various nitroanilines. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific risk assessment. All quantitative data presented is for related compounds and should be treated as estimations.

Chemical Identification and Properties

Due to the lack of a specific SDS, the following table summarizes the known properties of the parent compound, 2,4,6-Tri-tert-butylaniline, to provide an estimate of the physical characteristics of this compound. The introduction of a nitro group would likely alter these properties, for instance, by increasing the molecular weight and potentially affecting the melting point and solubility.

Property2,4,6-Tri-tert-butylanilineThis compound (Predicted)Source
Molecular Formula C18H31NC18H30N2O2-
Molecular Weight 261.45 g/mol 306.45 g/mol [1]
Appearance Solid-[1]
Melting Point 145-147 °CLikely altered by the nitro group[1]
CAS Number 961-38-6Not Found[1]

Hazard Identification and Classification

The hazard profile for this compound is extrapolated from the known hazards of 2,4,6-Tri-tert-butylaniline and the general hazards associated with nitroanilines. The presence of the nitro group is expected to increase the toxicity profile.

Anticipated Hazards:

  • Acute Toxicity: Nitroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: 2,4,6-Tri-tert-butylaniline is known to cause skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): Some nitroanilines may cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.[2]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]

GHS Hazard Classification (Predicted):

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3
Specific Target Organ Toxicity — Repeated ExposureCategory 2
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3

Handling Precautions and Experimental Workflow

Given the anticipated hazards, stringent safety protocols should be followed when handling this compound. The following workflow is a general guideline for handling potentially hazardous chemical compounds in a research setting.

G General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is functioning correctly prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_quench Quench reaction appropriately handle_reaction->cleanup_quench cleanup_waste Dispose of waste in approved container cleanup_quench->cleanup_waste cleanup_decon Decontaminate glassware and work area cleanup_waste->cleanup_decon cleanup_ppe Remove and dispose of contaminated PPE cleanup_decon->cleanup_ppe

Caption: General experimental workflow for handling potentially hazardous chemicals.

First-Aid Measures

The following first-aid measures are based on those for nitroanilines and should be followed in case of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[5]
Skin Contact Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. The following diagram outlines the recommended PPE.

G Recommended Personal Protective Equipment (PPE) ppe Personal Protective Equipment goggles Chemical Safety Goggles ppe->goggles gloves Chemical-Resistant Gloves (e.g., Nitrile) ppe->gloves coat Lab Coat ppe->coat respirator Respirator (if dusts are generated) ppe->respirator

Caption: Recommended PPE for handling this compound.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Store locked up.[5]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[5]

  • Do not allow to enter drains or waterways.[2]

Toxicological Information

No specific toxicological data for this compound is available. The information below is for related nitroaniline compounds.

Toxicity MetricValue (for m-Nitroaniline)
LD50 Oral (Rat) 535 mg/kg
LD50 Dermal (Rabbit) >7940 mg/kg
LC50 Inhalation (Rat) >1.14 mg/L (4h)

Note: The bulky tert-butyl groups may influence the absorption and metabolism of the compound, and therefore its toxicity, compared to simpler nitroanilines.

Signaling Pathways and Experimental Protocols

No information regarding the specific signaling pathways affected by this compound or detailed experimental protocols for its use were found. Research in this area would be necessary to elucidate its biological activity and mechanism of action. Should such research be undertaken, a logical workflow for investigating a novel compound is presented below.

G Investigative Workflow for a Novel Compound start Novel Compound: This compound in_vitro In Vitro Studies (Cell-based assays) start->in_vitro in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo tox Toxicology Assessment in_vitro->tox pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd moa Mechanism of Action (Signaling Pathways) pk_pd->moa end Drug Development Candidate moa->end

References

A Historical Literature Review of 2,4,6-Tritert-butyl-3-nitroaniline Research: A Case Study in Steric Hindrance and Synthetic Challenge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the historical literature concerning 2,4,6-tritert-butyl-3-nitroaniline. Extensive searches of chemical databases and scholarly articles reveal a notable absence of reported synthesis or characterization of this specific molecule. The profound steric hindrance imposed by the three bulky tert-butyl groups on the aniline ring presents a formidable challenge to classical electrophilic nitration at the 3-position. This document, therefore, shifts focus to a detailed analysis of the starting material, 2,4,6-tri-tert-butylaniline, and explores the theoretical considerations and potential synthetic strategies that might be employed to overcome these steric barriers. By examining the properties of related, less-hindered nitroanilines and established nitration protocols, this guide offers a forward-looking perspective for researchers interested in the synthesis and potential applications of highly sterically congested nitroaromatic compounds.

Introduction: The Enigmatic Target

This compound represents a fascinating synthetic target due to its unique substitution pattern. The electronic properties of the nitro group, a strong electron-withdrawing group, are well-known to influence the chemical reactivity and potential biological activity of aromatic compounds. Nitro-containing molecules have found applications in various fields, including as antibacterial agents and antineoplastic drugs.[1] However, the successful synthesis of this compound has not been documented in the scientific literature. This is primarily attributed to the extreme steric congestion around the aromatic ring, which is expected to deactivate the ring towards electrophilic substitution and physically block the approach of nitrating agents.

Physicochemical Properties of the Precursor: 2,4,6-Tritert-butylaniline

A thorough understanding of the precursor molecule, 2,4,6-tri-tert-butylaniline, is essential for designing any synthetic strategy. This highly substituted aniline is a commercially available solid.[2][3][4][5]

PropertyValueReference
Molecular Formula C₁₈H₃₁N[2][6]
Molecular Weight 261.45 g/mol [2][6]
Appearance White to light yellow powder/crystal[2]
Melting Point 145-147 °C[2][3][4]
CAS Number 961-38-6[2][6]

The Challenge of Direct Nitration: Steric Hindrance

The direct nitration of 2,4,6-tri-tert-butylaniline to yield the 3-nitro derivative is a synthetically challenging endeavor. The three tert-butyl groups at the 2, 4, and 6 positions create a significant steric shield around the aromatic ring, making it difficult for an electrophile, such as the nitronium ion (NO₂⁺), to approach and react at the 3- and 5-positions.

G cluster_0 Direct Nitration Attempt cluster_1 Steric Hindrance 2,4,6-TBA 2,4,6-Tritert-butylaniline Product This compound (Target Molecule) 2,4,6-TBA->Product Desired Reaction No_Reaction No Reaction or Decomposition 2,4,6-TBA->No_Reaction Likely Outcome Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) tBu1 tert-Butyl Aromatic_Ring Aromatic Ring tBu1->Aromatic_Ring tBu2 tert-Butyl tBu2->Aromatic_Ring tBu3 tert-Butyl tBu3->Aromatic_Ring NH2 NH2 NH2->Aromatic_Ring

Logical relationship illustrating the challenge of direct nitration.

Hypothetical Synthetic Strategies

Given the unlikelihood of successful direct nitration, alternative, multi-step synthetic pathways must be considered. A plausible, albeit challenging, approach would involve the synthesis of the substituted benzene ring with the nitro group already in place, followed by the introduction of the amine functionality.

G Start 1,3,5-Tri-tert-butylbenzene Step1 Nitration Start->Step1 Intermediate1 1,3,5-Tri-tert-butyl-2-nitrobenzene Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2,4,6-Tritert-butylaniline Step2->Intermediate2 Step3 Protection of Amine Intermediate2->Step3 Intermediate3 Protected 2,4,6-Tritert-butylaniline Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Final_Product This compound Step5->Final_Product

A hypothetical multi-step synthesis of this compound.

This proposed pathway highlights the significant synthetic hurdles. The initial nitration of 1,3,5-tri-tert-butylbenzene would need to be highly selective. Subsequent protection of the extremely hindered amino group in 2,4,6-tri-tert-butylaniline, followed by a second nitration and deprotection, would each require extensive optimization and may not be feasible with standard laboratory reagents.

Representative Experimental Protocol: Nitration of Acetanilide

While no protocol exists for the target molecule, the nitration of acetanilide to p-nitroacetanilide is a well-established procedure that illustrates the general principles of electrophilic aromatic substitution on a protected aniline. This protocol is provided for illustrative purposes and would require substantial modification for a sterically hindered substrate.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Cool the mixture in an ice/salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • Add fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the crude p-nitroacetanilide by filtration, wash with cold water, and air dry.[7]

The subsequent hydrolysis of the acetamide group yields p-nitroaniline.

Spectroscopic Data of a Representative Nitroaniline: 3-Nitroaniline

To provide a reference for the potential characterization of the target molecule, the known spectroscopic data for 3-nitroaniline are presented below.

Spectroscopic Data3-NitroanilineReference
Appearance Yellow solid[8]
Melting Point 114 °C[8]
Boiling Point 306 °C[8]
IR Spectrum Available[9]
¹H NMR Spectrum Available
¹³C NMR Spectrum Available[9]
Mass Spectrum Available

Conclusion and Future Outlook

The synthesis of this compound remains an open challenge in synthetic organic chemistry. The profound steric hindrance presented by the tert-butyl groups at the ortho and para positions of the aniline ring makes direct nitration at the meta position an unfavorable process. Future research in this area will likely require the development of novel synthetic methodologies that can overcome these steric barriers. This could involve the use of highly reactive nitrating agents, transition-metal-catalyzed C-H activation/nitration, or a multi-step synthesis starting from a pre-functionalized aromatic ring. The successful synthesis and characterization of this molecule would not only be a significant synthetic achievement but would also provide a valuable platform for studying the interplay of steric and electronic effects in highly congested aromatic systems and for exploring its potential in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Physical Characteristics of 2,4,6-Tritert-butyl-3-nitroaniline Powder

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the physical characteristics of 2,4,6-tritert-butyl-3-nitroaniline powder. Extensive searches of scientific literature and chemical databases indicate that this specific compound is not well-documented, and as such, no experimental data on its physical properties are publicly available. This guide provides a summary of the known physical characteristics of its immediate precursor, 2,4,6-tritert-butylaniline, a proposed synthetic route for its formation, and the general experimental protocols that would be employed for its characterization. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

This compound is a sterically hindered aromatic amine. The introduction of three bulky tert-butyl groups on the aniline ring is expected to impart unique solubility, stability, and reactivity profiles. The further addition of a nitro group at the 3-position would significantly influence its electronic properties and potential applications in medicinal chemistry and materials science. Due to the absence of literature on this specific molecule, this document provides data on the well-characterized precursor, 2,4,6-tritert-butylaniline, as a point of reference.

Physical Characteristics of 2,4,6-Tritert-butylaniline

The physical properties of the parent aniline compound, 2,4,6-tritert-butylaniline, are well-established and summarized below. These properties provide a baseline for predicting the characteristics of its nitrated derivative.

PropertyValueReference(s)
Appearance Solid, powder, or crystal[1]
Color White to light yellow[1]
Molecular Formula C₁₈H₃₁N[1]
Molecular Weight 261.45 g/mol [1]
Melting Point 145-147 °C (lit.)[1]
Boiling Point 302.0 ± 21.0 °C (Predicted)
Density 0.896 ± 0.06 g/cm³ (Predicted)
Water Solubility Insoluble
pKa 3.30 ± 0.10 (Predicted)

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic nitration of 2,4,6-tritert-butylaniline. The steric hindrance of the tert-butyl groups will significantly influence the regioselectivity of the nitration.

SynthesisWorkflow Start 2,4,6-Tritert-butylaniline Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization

References

Thermochemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 2,4,6-tritert-butyl-3-nitroaniline is not publicly available. This guide provides a comprehensive framework for the determination and analysis of its thermochemical properties, based on established experimental protocols and data from structurally related compounds. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sterically hindered aromatic amine containing a nitro functional group. The presence of bulky tert-butyl groups and a nitro group on the aniline scaffold suggests unique chemical and thermal behaviors. Understanding the thermochemical properties of such a molecule, including its enthalpy of formation and decomposition characteristics, is crucial for assessing its thermal stability, safety in handling and storage, and potential applications in materials science or as a chemical intermediate.

This technical guide outlines the methodologies for determining these key thermochemical parameters. While direct data for the target compound is absent, we will present available data for related nitroaniline derivatives to provide a comparative context.

Proposed Synthesis Pathway

A plausible synthetic route to this compound begins with the commercially available precursor, 2,4,6-tri-tert-butylaniline. The synthesis would involve the nitration of this starting material. Due to the significant steric hindrance from the tert-butyl groups, direct nitration may require specific and carefully controlled reaction conditions to achieve the desired 3-nitro isomer.

Synthesis_Pathway 2,4,6-Tri-tert-butylaniline 2,4,6-Tri-tert-butylaniline This compound This compound 2,4,6-Tri-tert-butylaniline->this compound Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Proposed synthesis of this compound.

Thermochemical Data of Related Compounds

To provide a frame of reference, the following tables summarize the standard molar enthalpies of formation (ΔfHₘ°) for several nitroaniline and substituted nitroaniline compounds. This data is critical for understanding the energetic contributions of the nitro and amino groups on an aromatic ring.

Table 1: Thermochemical Data for Isomeric Nitroanilines

CompoundFormulaMolar Mass ( g/mol )ΔfHₘ°(cr, 298.15 K) (kJ/mol)
2-NitroanilineC₆H₆N₂O₂138.12Data not readily available
3-NitroanilineC₆H₆N₂O₂138.12Data not readily available
4-NitroanilineC₆H₆N₂O₂138.12Data not readily available

Note: While extensive physical property data is available for the parent nitroanilines, their standard enthalpies of formation in the crystalline state are not consistently reported in readily accessible databases.

Table 2: Thermochemical Data for Substituted Nitroanilines

CompoundFormulaΔfHₘ°(cr, 298.15 K) (kJ/mol)ΔsubHₘ°(298.15 K) (kJ/mol)ΔfHₘ°(g, 298.15 K) (kJ/mol)Reference
4,5-dichloro-2-nitroanilineC₆H₄Cl₂N₂O₂-99.7 ± 1.6Value not providedValue derived in study[1]
2,5-dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂-85.6 ± 1.9114.3 ± 0.9Value derived in study[1]
2,6-dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂-107.3 ± 1.4109.2 ± 0.9Value derived in study[1]

Experimental Protocols

The following are detailed experimental protocols for determining the key thermochemical properties of a solid organic compound like this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Bomb_Calorimetry_Workflow cluster_calibration Calorimeter Calibration cluster_sample Sample Analysis Calibrate_1 1. Pelletize Benzoic Acid Standard Calibrate_2 2. Assemble Bomb with Standard and Fuse Calibrate_1->Calibrate_2 Calibrate_3 3. Pressurize with Oxygen Calibrate_2->Calibrate_3 Calibrate_4 4. Immerse in Water Bath and Equilibrate Calibrate_3->Calibrate_4 Calibrate_5 5. Ignite and Record Temperature Change (ΔT) Calibrate_4->Calibrate_5 Calibrate_6 6. Calculate Calorimeter Heat Capacity (C_cal) Calibrate_5->Calibrate_6 Sample_4 4. Calculate Energy of Combustion (ΔcU) Calibrate_6->Sample_4 Use C_cal Sample_1 1. Pelletize this compound Sample_2 2. Repeat Steps 2-5 with Sample Sample_1->Sample_2 Sample_3 3. Correct for Fuse and Nitric Acid Formation Sample_2->Sample_3 Sample_3->Sample_4 Sample_5 5. Convert to Enthalpy of Combustion (ΔcH°) Sample_4->Sample_5 Sample_6 6. Calculate Enthalpy of Formation (ΔfH°) using Hess's Law Sample_5->Sample_6

Caption: Workflow for thermal decomposition analysis.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., aluminum or ceramic).

  • Instrumentation Setup: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. A range of linear heating rates (e.g., 5, 10, 15, and 20 K/min) is used.

  • TGA Measurement: The TGA instrument measures the mass of the sample as a function of temperature. The resulting thermogram provides information on the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.

  • DSC Measurement: Simultaneously, the DSC measures the heat flow to or from the sample relative to a reference. The DSC curve reveals melting points, phase transitions, and whether the decomposition process is exothermic or endothermic. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.

  • Kinetic Analysis: By performing the experiment at multiple heating rates, model-free kinetic methods (like the Ozawa-Flynn-Wall method) can be applied to the TGA data to determine the activation energy (Ea) of the decomposition process. This provides insight into the stability of the compound.

Conclusion

While thermochemical data for this compound is not currently available in the literature, this guide provides the necessary framework for its experimental determination. The protocols for bomb calorimetry and TGA/DSC analysis are well-established methods for characterizing the energetic properties and thermal stability of novel compounds. The data from such studies are essential for ensuring safe handling, predicting reactivity, and enabling the development of new materials with tailored properties. It is recommended that these experimental procedures be undertaken to fully characterize this unique molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaniline derivative of interest in medicinal chemistry and materials science. Due to the significant steric hindrance posed by the three tert-butyl groups, a direct nitration of the parent aniline is challenging. Therefore, a three-step synthetic pathway is proposed, involving the protection of the amino group via acetylation, subsequent nitration of the acetanilide intermediate, and final deprotection by hydrolysis. This approach allows for controlled introduction of the nitro group at the 3-position of the aromatic ring. The protocols provided are based on established methodologies for analogous transformations of sterically hindered aromatic amines.

Introduction

Sterically hindered anilines and their derivatives are valuable building blocks in organic synthesis, often utilized in the development of novel pharmaceuticals, catalysts, and materials. The bulky substituents can impart unique electronic and conformational properties to the target molecules. The synthesis of this compound presents a synthetic challenge due to the high degree of steric congestion around the aromatic ring. Direct electrophilic aromatic substitution, such as nitration, on 2,4,6-tritert-butylaniline is often met with low yields and the formation of undesired byproducts.

To circumvent these challenges, a robust three-step synthetic strategy is employed:

  • Acetylation: The amino group of 2,4,6-tritert-butylaniline is protected as an acetamide. This transformation reduces the activating effect of the amino group and provides a directing group for the subsequent nitration.

  • Nitration: The resulting N-(2,4,6-tritert-butylphenyl)acetamide is subjected to nitration. The bulky tert-butyl groups at the ortho- and para-positions sterically hinder electrophilic attack at these sites, thereby favoring substitution at the less hindered meta-position (position 3).

  • Hydrolysis: The acetyl protecting group is removed from the nitrated intermediate to yield the desired this compound.

This document outlines the optimized reaction conditions and detailed experimental procedures for each of these steps.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
2,4,6-Tritert-butylanilineC₁₈H₃₁N261.45White to off-white powder145-147~333Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.
N-(2,4,6-Tritert-butylphenyl)acetamideC₂₀H₃₃NO303.49White crystalline solid(Not available)(Not available)Expected to be soluble in common organic solvents.
This compoundC₁₈H₃₀N₂O₂306.45Yellow crystalline solid(Not available)(Not available)Expected to be slightly soluble in water and soluble in organic solvents.[1][2][3][4][5]

Experimental Protocols

Step 1: Acetylation of 2,4,6-Tritert-butylaniline

This protocol describes the protection of the amino group of 2,4,6-tritert-butylaniline by acetylation to form N-(2,4,6-tritert-butylphenyl)acetamide.

Materials:

  • 2,4,6-Tritert-butylaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in dichloromethane.

  • To the stirred solution, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude N-(2,4,6-tritert-butylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

ParameterValue
Reaction Time2-4 hours
Reaction Temp.Room Temperature
Molar Ratio (Aniline:Ac₂O:Pyridine)1 : 1.1 : 1.2
SolventDichloromethane
Yield>90% (typical for hindered anilines)
Step 2: Nitration of N-(2,4,6-Tritert-butylphenyl)acetamide

This protocol details the nitration of the protected aniline to introduce a nitro group at the 3-position.

Materials:

  • N-(2,4,6-Tritert-butylphenyl)acetamide

  • Fuming nitric acid (or another suitable nitrating agent)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve N-(2,4,6-tritert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • The precipitated solid product, N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

ParameterValue
Reaction Time1-2 hours
Reaction Temp.0-5 °C
Molar Ratio (Acetamide:HNO₃)1 : 1.1
SolventGlacial acetic acid/Acetic anhydride
Yield60-80% (estimated for hindered systems)
Step 3: Hydrolysis of N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide

This final step involves the deprotection of the amino group to yield the target compound.

Materials:

  • N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide

  • Concentrated sulfuric acid or hydrochloric acid

  • Ethanol

  • Water

  • Sodium hydroxide or sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Slowly add concentrated sulfuric acid or hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system to afford the final product as a yellow crystalline solid.

Quantitative Data (Representative):

ParameterValue
Reaction Time4-8 hours
Reaction Temp.Reflux
ReagentsH₂SO₄ or HCl in Ethanol/Water
Yield>85% (typical for amide hydrolysis)

Visualizations

Synthetic Workflow

The overall synthetic pathway for the preparation of this compound is depicted below.

Synthetic_Workflow Start 2,4,6-Tritert-butylaniline Intermediate N-(2,4,6-Tritert-butylphenyl)acetamide Start->Intermediate Acetylation (Acetic Anhydride, Pyridine) Nitrated_Intermediate N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide Intermediate->Nitrated_Intermediate Nitration (Fuming HNO₃, Acetic Anhydride) Final_Product This compound Nitrated_Intermediate->Final_Product Hydrolysis (H₂SO₄, EtOH/H₂O)

Caption: Proposed three-step synthesis of this compound.

General Mechanism: Electrophilic Aromatic Substitution (Nitration)

The key step in this synthesis is the electrophilic aromatic substitution reaction to introduce the nitro group onto the activated aromatic ring of the acetanilide intermediate.

EAS_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ H2ONO2+->H2ONO2+ H2O H₂O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- Aryl N-(2,4,6-Tritert-butylphenyl)acetamide Sigma Sigma Complex (Resonance Stabilized) Aryl->Sigma + NO₂⁺ Product N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide Sigma->Product + H₂O H3O+ H₃O⁺ Product->H3O+

Caption: General mechanism for the nitration of an N-arylacetamide.

References

Laboratory best practices for handling 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information and protocols for 2,4,6-Tritert-butyl-3-nitroaniline are extrapolated from data on structurally similar compounds, including m-nitroaniline, o-nitroaniline, and 2,4,6-tri-tert-butylaniline, due to the limited availability of specific data for the target compound. All handling and experimental procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed prior to any laboratory work.

Introduction

This compound is a highly substituted aniline derivative. The presence of three bulky tert-butyl groups provides significant steric hindrance around the amino group, while the nitro group makes the aromatic ring electron-deficient.[1] This unique combination of steric and electronic properties suggests its potential utility in specialized applications within organic synthesis and materials science, such as a non-nucleophilic base, a precursor for sterically demanding ligands, or in the synthesis of novel dyes.[1][2]

Physicochemical and Safety Data

The following table summarizes the extrapolated and known properties of this compound and its structural relatives.

PropertyThis compound (Extrapolated)m-Nitroaniline2,4,6-Tri-tert-butylaniline
Molecular Formula C₁₈H₃₀N₂O₂C₆H₆N₂O₂[3][4]C₁₈H₃₁N[2][5]
Molecular Weight ~306.45 g/mol 138.12 g/mol [3][4]261.45 g/mol [2]
Appearance Likely an amber or yellow to brown solid powderAmber Powder Solid[6]Solid[2]
Melting Point Not available111 - 114 °C[6]145-147 °C[2]
Boiling Point Not available306 °C[6]Not available
Solubility Likely soluble in organic solvents, low water solubilitySoluble in water[6]Not available
Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[7][8][9]H301+H311+H331, H373, H412[7][8][9]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Signal Word Danger[7][10]Danger[7][10]Warning[2]

Safety and Handling Protocols

Given the high toxicity associated with nitroanilines, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[3][7][11]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if working with the powder outside of a certified chemical fume hood, or if aerosolization is possible.[3][11]

Engineering Controls
  • All work with this compound must be conducted in a well-ventilated chemical fume hood.[7][8]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6][11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][10]

  • Store locked up, accessible only to authorized personnel.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][6][11]

Disposal
  • Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[6]

  • Do not allow the material to enter drains or groundwater systems as it is harmful to aquatic life.[6][7]

Emergency Procedures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[6][7][11] If not breathing, give artificial respiration.[6]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Call a poison center or doctor if you feel unwell.[6][7][11]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth.[6][7][11]

  • Spills: Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[6][11]

Experimental Protocols

The following are general, hypothetical protocols where a sterically hindered nitroaniline like this compound could be utilized.

Protocol: Use as a Non-Nucleophilic Base

This protocol describes a general procedure for using this compound as a proton scavenger in a reaction sensitive to nucleophilic attack.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the starting material (1.0 eq) and the appropriate anhydrous solvent.

  • Addition of Base: Under a positive pressure of nitrogen, add this compound (1.1 eq).

  • Reagent Addition: Slowly add the electrophilic reagent (1.0 eq) to the stirred solution at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated anilinium salts. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Synthesis of a Sterically Hindered Ligand (Hypothetical)

This protocol outlines a hypothetical synthesis of a phosphine ligand from this compound.

  • Diazotization: In a flask cooled to 0-5 °C, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it to 0 °C.

  • Sandmeyer-type Reaction: Slowly add the diazonium salt solution to the reducing agent solution.

  • Phosphine Introduction: To the resulting mixture, add PCl₃ (1.2 eq) and allow the reaction to proceed at room temperature.

  • Work-up and Purification: Quench the reaction with ice water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing in Fume Hood Weighing in Fume Hood Prepare Work Area->Weighing in Fume Hood Reaction Setup Reaction Setup Weighing in Fume Hood->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Decontamination Decontamination Monitoring->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Spill Spill Exposure Exposure Fire Fire Handling Handling Emergency Emergency Handling->Emergency

Caption: Safe handling workflow for hazardous powders.

G Logical Derivation of Safety Precautions cluster_analogs Structural Analogs cluster_properties Inferred Properties & Hazards Target This compound Nitroaniline Core m-Nitroaniline o-Nitroaniline Toxicity High Acute Toxicity (Oral, Dermal, Inhalation) Organ Damage Nitroaniline Core->Toxicity Steric Hindrance 2,4,6-Tri-tert-butylaniline Physical Solid Powder Combustibility Steric Hindrance->Physical Irritation Skin/Eye Irritant Steric Hindrance->Irritation Toxicity->Target Physical->Target Irritation->Target

Caption: Derivation of safety precautions from analogs.

G Hypothetical Synthesis of a Hindered Ligand Start This compound Step1 Diazotization (NaNO₂, H⁺) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Reduction/Substitution (e.g., Sandmeyer-type) Intermediate1->Step2 Intermediate2 Substituted Aniline Derivative Step2->Intermediate2 Step3 Functionalization (e.g., with PCl₃) Intermediate2->Step3 Product Sterically Hindered Ligand Step3->Product

Caption: Hypothetical synthetic pathway.

References

Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on 2,4,6-Tri-tert-butylaniline and its Precursors

Introduction

Researchers and professionals in specialty chemical and drug development often encounter unique molecular scaffolds that serve as pivotal building blocks for complex chemical syntheses. While the specific compound 2,4,6-Tritert-butyl-3-nitroaniline is not prominently featured in available scientific literature, the closely related and structurally significant compound, 2,4,6-Tri-tert-butylaniline , along with its nitrobenzene precursor, offers a compelling case study in the application of sterically hindered molecules. The bulky tert-butyl groups on the aniline or nitrobenzene ring create a unique chemical environment, influencing reactivity and leading to specialized applications.[1]

These application notes provide an overview of the properties, synthesis, and applications of 2,4,6-Tri-tert-butylaniline and its derivatives, offering valuable protocols and data for researchers in the field.

Physicochemical Properties and Specifications

The unique steric hindrance provided by the three tert-butyl groups dictates the physical and chemical behavior of 2,4,6-Tri-tert-butylaniline, making it a valuable intermediate in specialized organic synthesis.[1]

PropertyValueReference
Chemical Formula C18H31N[2][3][4][5]
Molecular Weight 261.45 g/mol [2][4][5]
CAS Number 961-38-6[2][3][4]
Appearance Solid[2][4]
Melting Point 145-147 °C[2][4][6]
Assay 99%[2][4]
Linear Formula [(CH3)3C]3C6H2NH2[2][4]

Key Applications in Specialty Chemical Synthesis

The sterically hindered nature of 2,4,6-Tri-tert-butylaniline and its derivatives makes them suitable for a range of specialized applications where controlled reactivity is paramount.

Synthesis of Monomeric Iminophosphoranes

2,4,6-Tri-tert-butylaniline serves as a crucial reagent in the synthesis of monomeric iminophosphoranes.[2][6] The bulky tert-butyl groups prevent dimerization, allowing for the isolation of the monomeric species, which are valuable in further synthetic transformations.

Precursor to Advanced Organic Intermediates

As a primary amine, 2,4,6-Tri-tert-butylaniline can be derivatized to form other useful intermediates. For example, it is a precursor for the synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.[7] Such silylated anilines have applications in organometallic chemistry and as protecting groups.

Development of Novel Materials

While specific applications are often proprietary, the structural characteristics of the related 2,4,6-Tri-tert-butylnitrobenzene suggest its utility in material science.[1] It can be a component in the development of specialized dyes, pigments, or functional polymers where the controlled steric interactions are beneficial for achieving desired material properties.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline

This protocol outlines the synthesis of a silylated derivative of 2,4,6-Tri-tert-butylaniline, a versatile intermediate.

Materials:

  • 2,4,6-Tri-tert-butylaniline

  • Chlorotrimethylsilane

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2,4,6-Tri-tert-butylaniline in the anhydrous aprotic solvent.

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add Chlorotrimethylsilane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.

DOT Visualization of Synthetic Pathway:

Synthesis_of_Silylated_Aniline cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_6_Tri_tert_butylaniline 2,4,6-Tri-tert-butylaniline Reaction Silylation Reaction 2_4_6_Tri_tert_butylaniline->Reaction Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Base Non-nucleophilic Base Base->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Product 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline Reaction->Product a A Define Synthetic Target & Strategy B Select Sterically Hindered Aniline Intermediate (e.g., 2,4,6-Tri-tert-butylaniline) A->B C Reaction Condition Optimization (Solvent, Temperature, Catalyst) B->C D Synthesis of Target Molecule C->D E Purification of Product (Chromatography, Crystallization) D->E F Structural Characterization (NMR, MS, IR) E->F G Functional/Performance Testing F->G H Data Analysis & Iteration G->H H->C Optimization Loop

References

The Medicinal Chemistry Potential of 2,4,6-Tritert-butyl-3-nitroaniline Derivatives Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the synthesis, biological activity, and therapeutic potential of 2,4,6-tritert-butyl-3-nitroaniline and its derivatives, publicly available scientific literature and databases lack specific information on this class of compounds. While the broader categories of nitroanilines and sterically hindered anilines have been investigated for various applications, detailed studies focusing on the specific substitution pattern of a nitro group at the 3-position, flanked by three bulky tert-butyl groups, are not readily accessible.

Our investigation into the potential of these derivatives in medicinal chemistry sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols. The objective was to summarize quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways. However, the foundational data required to construct such a resource, including synthesis protocols, quantitative biological activity data (e.g., IC50, MIC values), and defined mechanisms of action for this compound derivatives, could not be retrieved from the public domain.

General Insights from Related Compound Classes

While specific data on the target compounds is scarce, general principles from related areas of medicinal chemistry can offer hypothetical starting points for future research.

Synthesis: The synthesis of highly substituted and sterically hindered anilines often requires specialized chemical strategies to overcome the steric bulk of the tert-butyl groups. General methods for the synthesis of substituted nitroanilines may involve the nitration of a corresponding aniline precursor or the reduction of a dinitro compound. However, the specific regioselectivity and reaction conditions for the synthesis of this compound would need to be empirically determined.

A hypothetical synthetic approach could involve the nitration of 2,4,6-tritert-butylaniline. The bulky tert-butyl groups would influence the position of the incoming nitro group, and achieving substitution at the 3-position might require specific nitrating agents and reaction conditions to overcome the significant steric hindrance.

Hypothetical Experimental Workflow

Should researchers pursue the investigation of these compounds, a general workflow could be envisioned.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antiproliferative, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling In vitro ADMET Prolifing SAR_Studies->ADMET_Profiling

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Biological Activity: The biological properties of nitroaromatic compounds are diverse. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to reactive intermediates that may exert cytotoxic effects. In the context of medicinal chemistry, nitroanilines have been explored for activities including:

  • Antimicrobial Activity: Some nitroaniline derivatives have demonstrated antibacterial and antifungal properties. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular components.

  • Anticancer Activity: The potential of nitroaromatics as anticancer agents has been investigated, often in the context of hypoxia-activated prodrugs. The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to a cytotoxic species.

The steric bulk imposed by the three tert-butyl groups in this compound derivatives would likely have a profound impact on their biological activity. This steric hindrance could influence their ability to bind to biological targets, their solubility, and their metabolic stability.

Conclusion

The specific area of this compound derivatives represents a niche within medicinal chemistry that appears to be largely unexplored. The lack of available data prevents the creation of detailed application notes and protocols as requested. This knowledge gap, however, also highlights a potential opportunity for novel research. The unique steric and electronic properties of these compounds could lead to unforeseen biological activities. Future research efforts would need to begin with the fundamental steps of developing a reliable synthetic route, followed by broad biological screening to identify any potential therapeutic applications. Until such foundational research is conducted and published, the potential of this compound derivatives in medicinal chemistry will remain a matter of speculation.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-tritert-butyl-3-nitroaniline.

Troubleshooting Guides

Purification of the sterically hindered this compound can present unique challenges. Below are troubleshooting guides for the two primary purification techniques: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, the bulky nature of this compound can affect solvent selection and crystal formation.

Issue Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough to overcome the crystal lattice energy, even at elevated temperatures.- Use a more polar solvent or a solvent mixture. Good starting points for nitroanilines include ethanol, methanol, or mixtures of hexanes and ethyl acetate. Given the bulky alkyl groups, you might also consider solvents like toluene or xylenes. - Increase the volume of the solvent. However, be mindful that this may decrease the overall yield.
Compound oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too rapidly from a supersaturated solution.- Switch to a lower-boiling point solvent. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Try adding a seed crystal to encourage controlled crystallization. - Use a slightly more polar solvent system to increase solubility and slow down precipitation.
Low recovery of purified product. - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during a hot filtration step.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely.
Crystals are colored or appear impure. - Insoluble impurities were not fully removed. - Soluble colored impurities are co-crystallizing with the product.- Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Troubleshooting

Column chromatography is an effective method for separating this compound from closely related impurities. The choice of stationary and mobile phases is critical.

Issue Potential Cause Recommended Solution
Poor separation of compounds (overlapping bands). - The solvent system (eluent) is too polar, causing all compounds to move too quickly down the column. - The solvent system is not polar enough, resulting in slow and broad elution bands. - The column is overloaded with the sample.- Decrease the polarity of the eluent. For example, if using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture. - Gradually increase the polarity of the eluent during the separation (gradient elution). Start with a non-polar solvent like hexane and slowly introduce a more polar solvent like ethyl acetate. - Use a larger column or reduce the amount of crude material loaded onto the column.
Compound is stuck at the top of the column. The eluent is not polar enough to move the compound.- Increase the polarity of the eluent. If using pure hexane, add a small amount of ethyl acetate or dichloromethane.
Cracking or channeling of the stationary phase. Improper packing of the column.- Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry.[1] - Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.[1]
Tailing of spots on TLC analysis of fractions. The compound is interacting too strongly with the stationary phase, or the compound is acidic or basic.- Add a small amount of a modifier to the eluent. For an amine-containing compound, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing by neutralizing acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying crude this compound?

A1: The impurities will largely depend on the synthetic route. If synthesized by the nitration of 2,4,6-tritert-butylaniline, potential impurities could include:

  • Unreacted starting material: 2,4,6-tritert-butylaniline.

  • Di-nitrated products: Although sterically hindered, some di-nitration may occur under harsh conditions.

  • Oxidation products: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[2]

Q2: What is a good starting point for a recrystallization solvent system?

A2: For a bulky, relatively non-polar molecule with a polar nitroaniline functional group, a good starting point would be a mixed solvent system. A mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane often provides the necessary solubility at high temperatures and poor solubility at low temperatures for effective recrystallization. Ethanol can also be a suitable solvent for nitroanilines.

Q3: What is a recommended solvent system for column chromatography?

A3: A common solvent system for the chromatography of nitroanilines is a mixture of hexane and ethyl acetate. Given the bulky tert-butyl groups, which increase the non-polar character of the molecule, you will likely need a relatively non-polar mobile phase. Start with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increase the polarity based on TLC analysis.

Q4: My purified product is a yellow-orange color. Is this normal?

A4: While many nitroaniline compounds are colored, a yellow-orange hue could indicate the presence of impurities. Pure this compound is expected to be a crystalline solid. If the color persists after one round of purification, a second purification step or the use of activated charcoal during recrystallization may be necessary.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography.[1] By spotting each collected fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired product and whether it is pure.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent pair in which the crude this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column, ensuring even packing without air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[3]

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and analyze them by TLC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC NMR NMR Spectroscopy TLC->NMR MeltingPoint Melting Point NMR->MeltingPoint MeltingPoint->Recrystallization If Impure MeltingPoint->ColumnChrom If Impure PureProduct Pure Product MeltingPoint->PureProduct If Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree node_action node_action start Purification Issue? recrystallization_issue Recrystallization Problem? start->recrystallization_issue Yes column_issue Column Problem? start->column_issue No low_yield Low Yield? recrystallization_issue->low_yield Yes oiling_out Oiling Out? recrystallization_issue->oiling_out No poor_separation Poor Separation? column_issue->poor_separation Yes no_elution Compound Stuck? column_issue->no_elution No action_cool Ensure thorough cooling Use minimal solvent low_yield->action_cool action_slow_cool Slow cooling Change solvent oiling_out->action_slow_cool action_adjust_eluent Adjust eluent polarity (less polar) poor_separation->action_adjust_eluent action_increase_polarity Increase eluent polarity no_elution->action_increase_polarity

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6-Tritert-butyl-3-nitroaniline synthesis.

Troubleshooting Guide

Q1: Why is the direct nitration of 2,4,6-tritert-butylaniline resulting in low to no yield of the desired 3-nitro product?

Direct nitration of 2,4,6-tritert-butylaniline is challenging due to a combination of electronic and steric factors. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this substrate, these positions are blocked by bulky tert-butyl groups. While this steric hindrance might be expected to favor meta-substitution, the inherent electronic preference for ortho/para substitution often leads to very low reactivity at the meta positions (3 and 5). Furthermore, the strong activating nature of the amino group makes the ring susceptible to oxidation by common nitrating agents, leading to decomposition and the formation of tarry by-products. In strongly acidic conditions, the aniline can be protonated to form an anilinium ion, which is a meta-director; however, this also deactivates the ring, making nitration difficult.[1]

Q2: What are the likely side products when attempting the nitration of 2,4,6-tritert-butylaniline?

Given the challenges, several side products can be anticipated:

  • Oxidation Products: The electron-rich aniline ring is prone to oxidation by nitric acid, leading to complex, often polymeric, tar-like substances.

  • Starting Material: Due to the high steric hindrance and deactivation (if protonated), a significant amount of unreacted 2,4,6-tritert-butylaniline may be recovered.

  • Other Isomers: While less likely due to steric hindrance, trace amounts of other nitro isomers might be formed if any of the tert-butyl groups are cleaved or rearranged under the reaction conditions.

Q3: How can I improve the regioselectivity and yield of the 3-nitro product?

A common strategy to control the regioselectivity and prevent oxidation during the nitration of anilines is to use a protecting group for the amino functionality.[1][2][3] The protecting group modulates the directing effect of the nitrogen and reduces the ring's susceptibility to oxidation.

Experimental Protocols & Data

Proposed Strategy: Nitration via an Acetanilide Intermediate

This protocol involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection.

Step 1: Protection of 2,4,6-tritert-butylaniline

  • Reactants: 2,4,6-tritert-butylaniline, Acetic Anhydride, and a catalytic amount of a mild acid (e.g., a few drops of concentrated sulfuric acid or solid acid catalyst).

  • Procedure:

    • Dissolve 2,4,6-tritert-butylaniline in a suitable solvent like glacial acetic acid.

    • Add acetic anhydride in slight excess.

    • Add the acid catalyst and heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.

    • Filter, wash with water until neutral, and dry the product.

Step 2: Nitration of N-acetyl-2,4,6-tritert-butylaniline

  • Reactants: N-acetyl-2,4,6-tritert-butylaniline, a nitrating agent.

  • Procedure: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid may still be too harsh. Milder nitrating agents should be considered.

    • Dissolve the N-acetylated compound in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add the nitrating agent.

    • Stir the reaction at a low temperature and monitor by TLC.

    • Once the reaction is complete, quench by pouring onto ice water.

    • Extract the product with an organic solvent, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection to Yield this compound

  • Reactants: The nitrated N-acetyl intermediate, an acid or base for hydrolysis.

  • Procedure:

    • Dissolve the nitrated intermediate in an alcohol (e.g., ethanol).

    • Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

    • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture and extract the final product.

    • Purify the product using column chromatography or recrystallization.[4]

Table 1: Hypothetical Comparison of Nitrating Agents for N-acetyl-2,4,6-tritert-butylaniline

Nitrating AgentTemperature (°C)SolventHypothetical Yield of 3-Nitro Product (%)Remarks
HNO₃ / H₂SO₄0 - 5Acetic Acid10-20Significant side product formation and potential for over-nitration.
Acetyl Nitrate0 - 5Dichloromethane30-40Milder conditions, may improve selectivity.
Nitronium Tetrafluoroborate (NO₂BF₄)-10 to 0Acetonitrile40-50A powerful but often more selective nitrating agent.
Iron(III) Nitrate80-100Toluene25-35May proceed via a radical mechanism, potentially altering selectivity.[5]

FAQs

Q: Can I use a different protecting group?

A: Yes, other protecting groups can be used. The choice of protecting group can influence the electronic and steric environment of the substrate, potentially affecting the yield and regioselectivity. Some alternatives include:

  • Carbamates (e.g., Boc, Cbz): These are often used to protect amines and can be removed under specific conditions.

  • Sulfonamides (e.g., Tosyl): These are very stable protecting groups, which might be a disadvantage if difficult to remove.

The optimal protecting group would need to be determined experimentally.

Q: What purification techniques are recommended for the final product?

A: A combination of techniques will likely be necessary:

  • Extraction: To remove acid/base catalysts and water-soluble impurities.

  • Column Chromatography: This is expected to be the most effective method for separating the desired 3-nitro isomer from unreacted starting material and any other isomeric byproducts.[4] A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) would be a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent final step to obtain a highly pure product.

Q: Are there any alternative synthetic routes to consider?

A: Given the challenges of direct nitration, alternative strategies that build the molecule with the desired substitution pattern could be more efficient. For example, starting with a precursor that already contains the nitro group at the desired position and then introducing the tert-butyl groups or the aniline functionality could be explored, although this would likely involve a longer synthetic sequence.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start 2,4,6-Tritert-butylaniline prot_reagents Acetic Anhydride, Acid Catalyst start->prot_reagents protected N-acetyl-2,4,6-tritert-butylaniline prot_reagents->protected nit_reagents Nitrating Agent (e.g., Acetyl Nitrate) protected->nit_reagents nitrated Nitrated Intermediate nit_reagents->nitrated deprot_reagents Acid or Base Hydrolysis nitrated->deprot_reagents final_product This compound deprot_reagents->final_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Proposed Solutions start Low Yield of 3-Nitro Product cause1 Steric Hindrance start->cause1 cause2 Oxidation of Aniline start->cause2 cause3 Unfavorable Electronics (o,p-directing) start->cause3 sol1 Use Protecting Group (e.g., Acetyl) cause1->sol1 cause2->sol1 cause3->sol1 sol2 Use Milder Nitrating Agent sol1->sol2 sol3 Optimize Reaction Conditions (Temp, Solvent) sol1->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2,4,6-tritert-butyl-3-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Experimental Workflow

The synthesis of this compound from 2,4,6-tritert-butylaniline is typically performed via a three-step process involving protection of the amine, nitration, and subsequent deprotection. This approach is necessary to control the regioselectivity of the nitration and to prevent oxidation of the aniline.

G A Start: 2,4,6-Tritert-butylaniline B Step 1: Protection (Acetylation) A->B C Intermediate: N-(2,4,6-tri-tert-butylphenyl)acetamide B->C D Step 2: Nitration C->D E Intermediate: N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide D->E F Step 3: Deprotection (Hydrolysis) E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Acetylation of 2,4,6-Tritert-butylaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.

  • Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it into ice-water. The solid product, N-(2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide
  • Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of concentrated sulfuric acid and acetic acid.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide
  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the dried N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Troubleshooting Guide

Problem IDIssuePossible Cause(s)Suggested Solution(s)
TS-01 Step 1: Low or no precipitation of acetylated product. Incomplete reaction; product is soluble in the work-up mixture.- Ensure complete consumption of the starting aniline by TLC. - Increase the amount of ice-water for precipitation. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) if the product has some water solubility.
TS-02 Step 1: Product is an oil instead of a solid. Presence of impurities; insufficient cooling during precipitation.- Use a larger volume of ice-water and ensure vigorous stirring during precipitation. - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the oily product by column chromatography.
TS-03 Step 2: Reaction mixture turns dark brown or black. Oxidation of the starting material or product; reaction temperature too high.- Strictly maintain the reaction temperature between 0-5 °C. - Add the nitrating mixture very slowly. - Ensure the starting acetamide is completely dry.
TS-04 Step 2: Low yield of the nitrated product. Incomplete nitration; formation of side products (e.g., dinitrated species).- Check the potency of the nitric acid. - Use a slight excess of the nitrating agent. - Monitor the reaction by TLC to avoid over-reaction.
TS-05 Step 3: Incomplete hydrolysis of the acetamide. Insufficient reaction time or acid concentration.- Increase the reflux time. - Use a higher concentration of hydrochloric acid. - Monitor the reaction progress by TLC.
TS-06 General: Product purity is low after recrystallization. Co-precipitation of impurities; inappropriate recrystallization solvent.- Perform a second recrystallization with a different solvent system. - Consider purification by column chromatography before recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group necessary?

A1: The amino group of aniline is a strong activating group and is highly susceptible to oxidation by nitric acid. Direct nitration of 2,4,6-tritert-butylaniline would likely lead to a mixture of oxidation products and poor yields of the desired nitroaniline.[1] Protection of the amino group as an acetamide reduces its activating effect and protects it from oxidation.[2]

Q2: Why is the nitration performed at low temperatures?

A2: Nitration reactions are highly exothermic. Low temperatures (0-5 °C) are crucial to control the reaction rate, prevent the formation of dinitrated byproducts, and minimize oxidative side reactions.

Q3: What are the potential side products in the nitration step?

A3: Due to the steric hindrance from the tert-butyl groups, nitration is expected to occur at the less hindered meta-position (position 3). However, if the reaction conditions are not carefully controlled, dinitration could potentially occur. Oxidation of the aromatic ring is also a possibility if the temperature is not kept low.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective method to monitor the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the key safety precautions for this synthesis?

A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration reaction can be vigorous; therefore, slow addition of reagents and careful temperature control are essential.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2,4,6-Tritert-butylanilineC₁₈H₃₁N261.45145-147
N-(2,4,6-tri-tert-butylphenyl)acetamideC₂₀H₃₃NO303.49(Not readily available)
This compoundC₁₈H₃₀N₂O₂306.45(Not readily available)

Logical Relationships in Troubleshooting

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions A->C D Loss during Work-up A->D E Insufficient Reagent B->E F Low Reaction Temp/Time B->F G High Reaction Temp C->G H Oxidation C->H I Product Solubility D->I J Check Reagent Stoichiometry E->J K Increase Temp/Time F->K L Maintain Low Temp G->L M Use Inert Atmosphere H->M N Modify Work-up I->N

Caption: Troubleshooting logic for low reaction yield.

References

Optimization of reaction time and temperature for 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tritert-butyl-3-nitroaniline. The information focuses on the optimization of reaction time and temperature for this sterically hindered nitration.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identify and resolve common problems.

Problem ID Issue Observed Potential Cause(s) Recommended Action(s)
TN-01 Low or No Product Formation 1. Incomplete activation of the nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material or product.1. Ensure the nitrating mixture (e.g., HNO₃/H₂SO₄) is freshly prepared and maintained at the correct temperature during addition. 2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and continue monitoring. For highly hindered substrates, reactions may require prolonged durations. 4. Use a protecting group for the aniline to prevent oxidation. Ensure the reaction is performed under an inert atmosphere if necessary.
TN-02 Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of water in the reaction mixture.1. Lower the reaction temperature to improve selectivity for the desired 3-nitro isomer. 2. Carefully control the molar ratio of the nitrating agent to the substrate. 3. Use anhydrous solvents and reagents to prevent the formation of byproducts.
TN-03 Formation of a Dark Tar-like Substance 1. Oxidation of the aniline starting material. 2. Reaction temperature is excessively high.1. Protect the amino group of 2,4,6-tritert-butylaniline (e.g., through acetylation) before nitration to prevent oxidation by the strong acid mixture. 2. Maintain a low and controlled temperature throughout the addition of the nitrating agent and the course of the reaction.
TN-04 Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Residual acid from the reaction.1. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Employ column chromatography with a suitable solvent system to separate the desired product from isomers. 3. Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any residual acid.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed low_yield Low or No Product (TN-01) start->low_yield multi_products Multiple Products (TN-02) start->multi_products tar Tar Formation (TN-03) start->tar purification_issue Purification Difficulty (TN-04) start->purification_issue check_temp_time Verify/Optimize Temperature & Time low_yield->check_temp_time check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents multi_products->check_temp_time multi_products->check_reagents tar->check_temp_time use_protecting_group Implement Amino Protecting Group tar->use_protecting_group optimize_purification Optimize Purification Protocol purification_issue->optimize_purification solution Problem Resolved check_temp_time->solution Adjust as per TN-01/TN-02 check_reagents->solution Adjust as per TN-02 use_protecting_group->solution Follow Protocol in FAQs optimize_purification->solution Refine Chromatography/Washing

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2,4,6-tritert-butylaniline challenging?

A1: The direct nitration of anilines, especially sterically hindered ones, is difficult for two main reasons:

  • Protonation of the Amino Group: In the strongly acidic conditions of nitration (e.g., using a mixture of nitric acid and sulfuric acid), the basic amino group gets protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can hinder the desired substitution and lead to the formation of undesired isomers.[1][2]

  • Oxidation: The amino group is susceptible to oxidation by the strong nitrating agents, which can lead to the formation of tarry byproducts and a lower yield of the desired nitroaniline.[3]

Q2: What is the recommended strategy to improve the yield and selectivity of the nitration?

A2: The most effective strategy is to protect the amino group before nitration. Acetylation is a common and effective method. The acetyl group (-NHCOCH₃) is still ortho, para-directing but is less activating than the amino group, which helps to control the reaction and prevent oxidation. After nitration, the acetyl group can be easily removed by hydrolysis to yield the desired nitroaniline.

Q3: What are the optimal reaction time and temperature for the nitration of N-acetyl-2,4,6-tritert-butylaniline?

A3: The optimal conditions can vary, but a general starting point is to perform the reaction at a low temperature to control the exothermic nature of the reaction and improve selectivity. A typical procedure would involve cooling the solution of the acetylated starting material to 0-5 °C before slowly adding the nitrating agent. The reaction is then often allowed to stir at this temperature for a period, followed by gradual warming to room temperature.

Parameter Recommended Range Rationale
Temperature 0 °C to Room TemperatureLower temperatures favor selectivity and minimize side reactions.
Reaction Time 2 - 24 hoursThe sterically hindered nature of the substrate may require longer reaction times for good conversion. Reaction progress should be monitored (e.g., by TLC).

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the common side products, and how can they be removed?

A5: Common side products include other nitro isomers and unreacted starting material. Due to the steric hindrance of the tert-butyl groups, nitration at other positions is less likely but possible. Purification is typically achieved through column chromatography on silica gel. A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) usually provides good separation.

Experimental Protocols

Protocol 1: Acetylation of 2,4,6-Tritert-butylaniline

  • Dissolve 2,4,6-tritert-butylaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice water and stir until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry to obtain N-acetyl-2,4,6-tritert-butylaniline.

Protocol 2: Nitration of N-acetyl-2,4,6-tritert-butylaniline

  • Dissolve N-acetyl-2,4,6-tritert-butylaniline (1.0 eq) in a suitable solvent like acetic anhydride or a mixture of acetic acid and sulfuric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-22 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,4,6-tritert-butyl-3-nitro-acetanilide.

Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group

  • Reflux the purified 2,4,6-tritert-butyl-3-nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: 2,4,6-Tritert-butylaniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation intermediate1 N-acetyl-2,4,6-tritert-butylaniline acetylation->intermediate1 nitration Step 2: Nitration (HNO3/H2SO4, 0°C - RT) intermediate1->nitration intermediate2 Crude N-acetyl-3-nitro Product nitration->intermediate2 purification Purification (Column Chromatography) intermediate2->purification intermediate3 Pure N-acetyl-3-nitro Product purification->intermediate3 deprotection Step 3: Deprotection (Hydrolysis) (HCl/Ethanol, Reflux) intermediate3->deprotection end Final Product: This compound deprotection->end

Caption: A three-step workflow for the synthesis of this compound via a protection-nitration-deprotection strategy.

References

Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4,6-tritert-butyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: The most probable impurities arise from the nitration of 2,4,6-tritert-butylaniline. These can include:

  • Unreacted Starting Material: 2,4,6-tritert-butylaniline.

  • Positional Isomers: While the 3-nitro isomer is the expected major product due to the directing effects of the substituents, other isomers may form in small amounts.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro derivatives.

  • Oxidation Products: The aniline functional group is susceptible to oxidation under nitrating conditions, which can result in colored impurities.

Q2: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color is often due to trace amounts of oxidation products or residual nitro-containing isomers. Standard purification techniques like recrystallization or column chromatography are typically effective. For stubborn coloration, a charcoal treatment during recrystallization may be beneficial, but should be used judiciously as it can also adsorb the desired product.

Q3: I am having difficulty separating my desired product from a closely related isomer. What is the best approach?

A3: Separation of positional isomers can be challenging. Flash column chromatography is generally the most effective method. You may need to screen different solvent systems to achieve optimal separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution.

Q4: Can I use acid-base extraction to purify this compound?

A4: While acid-base extraction is a common technique for purifying anilines, the high lipophilicity of this compound due to the three tert-butyl groups may render this method less effective. The protonated anilinium salt may not be sufficiently soluble in the aqueous phase for an efficient extraction. However, it can be attempted to remove non-basic impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. Improper solvent choice (too non-polar).Select a more polar solvent or use a solvent mixture.
Product "oils out" instead of crystallizing upon cooling. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Try cooling the solution more slowly. Add a seed crystal.
No crystals form upon cooling. Solution is too dilute. Compound is very soluble in the chosen solvent at room temperature.Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound is less soluble at room temperature. Use a co-solvent system to decrease solubility.
Low recovery of the purified product. Too much solvent was used. Crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent needed to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system polarity.Test a range of solvent systems with varying polarities. For this non-polar compound, start with a high ratio of a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Streaking or tailing of the compound on the TLC plate and column. The aniline is interacting with the acidic silica gel.Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1]
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvents for nitro compounds can include ethanol, methanol, toluene, and ethyl acetate.[2] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation (an Rf value of ~0.3 for the desired product is ideal). A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Yes Cool Cool to Induce Crystallization Charcoal->Cool No HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation SelectEluent Select Eluent (via TLC) PackColumn Pack Column with Silica Gel Slurry SelectEluent->PackColumn LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent & Collect Fractions LoadSample->Elute AnalyzeFractions Analyze Fractions (via TLC) Elute->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Experimental workflow for flash column chromatography purification.

Troubleshooting_Logic ImpureProduct Impure Product IsColored Is the Product Colored? ImpureProduct->IsColored MultipleSpots Multiple Spots on TLC? IsColored->MultipleSpots No Recrystallize Attempt Recrystallization IsColored->Recrystallize Yes ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom Yes PureProduct Pure Product MultipleSpots->PureProduct No Recrystallize->MultipleSpots ColumnChrom->PureProduct

Caption: Logical decision-making for selecting a purification strategy.

References

Challenges and solutions for scaling up 2,4,6-Tritert-butyl-3-nitroaniline production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Tritert-butyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired 3-Nitro Product

  • Question: My reaction is resulting in a low yield of this compound, or I am isolating the starting material, 2,4,6-Tritert-butylaniline, unchanged. What are the likely causes and solutions?

  • Answer: Low or no conversion can be attributed to several factors, primarily related to the severe steric hindrance of the starting material and the reaction conditions.

    • Insufficiently Activating Conditions: The three bulky tert-butyl groups significantly shield the aromatic ring, making electrophilic substitution challenging. Standard nitrating conditions may not be sufficient to overcome this steric barrier.

      • Solution: Consider using a stronger nitrating agent or a catalytic system known to be effective for sterically hindered substrates. While a mixture of nitric and sulfuric acid is common for nitrations, the concentration and ratio are critical. For highly deactivated or sterically hindered systems, fuming nitric acid and/or oleum might be necessary. However, these conditions are highly corrosive and require careful handling and temperature control. An alternative approach is to use a milder nitrating agent in combination with a catalyst that can facilitate the reaction under less harsh conditions.

    • Inadequate Temperature Control: Nitration reactions are exothermic. If the temperature is too low, the reaction rate may be too slow to achieve a reasonable conversion within a practical timeframe.

      • Solution: Carefully monitor and control the reaction temperature. A gradual increase in temperature may be necessary to initiate and sustain the reaction. However, be cautious as higher temperatures can also lead to the formation of byproducts. It is recommended to perform small-scale experiments to determine the optimal temperature profile.

    • Poor Solubility of Starting Material: 2,4,6-Tritert-butylaniline is a solid with limited solubility in highly polar nitrating mixtures.

      • Solution: Ensure adequate mixing and consider the use of a co-solvent that can dissolve the starting material without interfering with the nitration reaction. Acetic acid is sometimes used as a solvent in nitration reactions.

Problem 2: Formation of Multiple Isomers and Byproducts

  • Question: I am observing the formation of multiple nitro-isomers and other impurities in my product mixture, making purification difficult. How can I improve the regioselectivity and minimize byproduct formation?

  • Answer: The formation of isomers and byproducts is a common challenge in the nitration of substituted anilines. The amino group is an ortho-, para-director, while the tert-butyl groups are also ortho-, para-directors. This can lead to a mixture of products.

    • Directing Group Conflict and Steric Hindrance: The amino group directs nitration to the ortho and para positions. However, in 2,4,6-Tritert-butylaniline, these positions are already occupied by the bulky tert-butyl groups. This forces nitration to the less sterically hindered meta-position (position 3). However, side reactions can still occur.

      • Solution 1: Amine Protection: The most effective strategy to control regioselectivity and prevent oxidation of the aniline is to protect the amino group, for example, by converting it to an acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner reaction. The nitration is performed on the protected aniline, followed by deprotection (hydrolysis) to yield the desired nitroaniline.

      • Solution 2: Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.

    • Oxidation of the Aniline: The amino group is susceptible to oxidation by nitric acid, leading to the formation of colored, tarry byproducts.

      • Solution: As mentioned above, protecting the amino group as an amide is the best way to prevent oxidation. Additionally, maintaining a low reaction temperature can help to minimize oxidative side reactions.

Problem 3: Difficulties in Product Purification and Isolation

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?

  • Answer: The purification of the target compound can be challenging due to the presence of isomers and byproducts with similar physical properties.

    • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds.

      • Solution: A systematic approach to solvent screening is recommended to find a suitable solvent or solvent mixture that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately. Common solvents for recrystallization of nitroanilines include ethanol, methanol, and mixtures of ethanol/water or acetic acid/water.

    • Column Chromatography: For difficult separations, column chromatography can be employed.

      • Solution: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common choice for separating isomers of nitroanilines. The polarity of the eluent can be gradually increased to elute the different components from the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the production of this compound?

A1: The primary challenge is managing the exothermic nature of the nitration reaction while overcoming the significant steric hindrance of the starting material. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety risk and promoting the formation of undesirable byproducts. The steric hindrance necessitates more forcing reaction conditions (stronger acids, higher temperatures), which further exacerbates the safety concerns and can lead to lower selectivity.

Q2: What are the key safety precautions to consider during the scale-up of this process?

A2:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When working with fuming acids, a face shield and an acid-resistant apron are essential.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Temperature Control: Use a robust cooling system and monitor the reaction temperature closely. Addition of the nitrating agent should be done slowly and in a controlled manner to manage the exotherm.

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a large amount of ice water to dissipate heat and dilute the strong acids.

Q3: Can you provide a general overview of the reaction pathway?

A3: The synthesis of this compound from 2,4,6-Tritert-butylaniline typically involves an electrophilic aromatic substitution (nitration) reaction. A common approach involves the protection of the amine functionality, followed by nitration and subsequent deprotection.

Experimental Protocols

Protocol 1: Acetylation of 2,4,6-Tritert-butylaniline (Amine Protection)

  • Dissolution: Dissolve 2,4,6-Tritert-butylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Acylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into water to precipitate the acetylated product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Nitration of N-(2,4,6-Tritert-butylphenyl)acetamide

  • Dissolution: Dissolve the acetylated starting material in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for a specified period until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with water to remove residual acid, and dry.

Protocol 3: Hydrolysis of N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide (Deprotection)

  • Hydrolysis: Heat the nitrated acetamide in an acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) solution under reflux.

  • Neutralization: After the reaction is complete (monitor by TLC), cool the mixture and neutralize it to precipitate the final product.

  • Isolation and Purification: Collect the crude product by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration

ParameterDirect Nitration (Hypothetical)Nitration after Amine Protection
Starting Material 2,4,6-Tritert-butylanilineN-(2,4,6-Tritert-butylphenyl)acetamide
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄
Temperature Potentially higher, difficult to controlLower, more controlled (e.g., 0-10 °C)
Key Challenge Oxidation of amine, poor selectivityAdditional protection/deprotection steps
Expected Yield Low to moderateModerate to high
Product Purity Low (mixture of isomers and byproducts)High

Visualizations

experimental_workflow cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start 2,4,6-Tritert-butylaniline step1 Acetylation (Acetic Anhydride) start->step1 product1 N-(2,4,6-Tritert-butylphenyl)acetamide step1->product1 step2 Nitration (HNO3/H2SO4) product1->step2 product2 N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide step2->product2 step3 Hydrolysis (Acid or Base) product2->step3 final_product This compound step3->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 3-Nitro Product cause1 Steric Hindrance start->cause1 cause2 Oxidation of Aniline start->cause2 cause3 Poor Regioselectivity start->cause3 solution1 Use Stronger Nitrating Agent cause1->solution1 solution3 Optimize Reaction Temperature cause1->solution3 solution2 Protect Amino Group (Acetylation) cause2->solution2 cause3->solution2 solution4 Purify via Recrystallization or Chromatography cause3->solution4

Caption: Troubleshooting guide for low product yield.

Managing air and moisture sensitive reactions with 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing air and moisture sensitive reactions involving 2,4,6-Tritert-butyl-3-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air and moisture?

While specific reactivity data for this compound with air and moisture is not extensively documented, its structural features—a sterically hindered aniline with a nitro group—suggest that careful handling under inert conditions is advisable. Aniline derivatives can be susceptible to oxidation, which may be exacerbated by the presence of activating or deactivating groups. Many organic compounds, especially those with reactive functional groups, are sensitive to moisture.[1] Therefore, treating it as an air and moisture-sensitive compound is a recommended precautionary measure to ensure experimental reproducibility and integrity of the material.

Q2: What are the initial signs of degradation if the compound is exposed to air or moisture?

Exposure to air, particularly in the presence of light, could potentially lead to oxidation of the aniline group, which might result in a color change of the material (e.g., darkening from a pale yellow to a brownish hue). Moisture can interfere with reactions by reacting with reagents or catalysts, and in some cases, can hydrolyze sensitive functional groups, although the sterically hindered nature of this compound might mitigate this to some extent.

Q3: What is the recommended storage condition for this compound?

To minimize potential degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a glovebox. Storing it in a cool, dark place will further help to prevent light-induced degradation.

Q4: Can I handle this compound on the open bench?

For weighing and initial preparation of solutions, it is best practice to work in a glovebox or use a Schlenk line to maintain an inert atmosphere.[1] Brief exposure to the atmosphere for quick transfers may be acceptable for less sensitive applications, but for reactions requiring high purity and reproducibility, minimizing contact with air and moisture is crucial.[2][3]

Troubleshooting Guide

Problem 1: My reaction with this compound is giving low or no yield.

  • Question: Did you use dry solvents and reagents?

    • Answer: Traces of water can quench sensitive reagents or catalysts. Always use freshly dried and degassed solvents. Ensure all other reagents are anhydrous.

  • Question: Was the reaction set up under an inert atmosphere?

    • Answer: Oxygen can decompose sensitive reagents or promote side reactions.[4] It is critical to assemble the reaction glassware hot from the oven and cool it under a stream of inert gas to remove adsorbed moisture.[2][3] The entire reaction should be maintained under a positive pressure of nitrogen or argon.[5]

  • Question: Have you checked the purity of your this compound?

    • Answer: If the compound has been stored improperly, it may have degraded. Consider purifying the compound by recrystallization or chromatography before use.

Problem 2: I observe a significant color change in my starting material or reaction mixture.

  • Question: Was the compound or reaction mixture exposed to light for an extended period?

    • Answer: Nitroaromatic compounds can be light-sensitive.[6] Protect your reaction from light by wrapping the flask in aluminum foil.

  • Question: Was there a potential air leak in your setup?

    • Answer: An unexpected color change can be a sign of oxidation.[7] Check all joints and septa for a proper seal. Using a bubbler will help visualize if a positive inert gas pressure is maintained.[5]

Problem 3: My analytical data (e.g., NMR, LC-MS) shows unexpected impurities.

  • Question: Were your glassware and syringes properly dried?

    • Answer: Residual moisture on the surface of glassware can introduce water into the reaction.[2][3] Glassware should be oven-dried and cooled under an inert atmosphere. Syringes should be flushed with dry nitrogen or argon before use.[5]

  • Question: Could the impurities be from side reactions with atmospheric components?

    • Answer: Besides oxygen and water, carbon dioxide can also react with certain sensitive reagents. Maintaining a strictly inert atmosphere is the best way to avoid these issues.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the table below includes data for the closely related and structurally similar compound, 2,4,6-Tri-tert-butylaniline, for comparison. This data should be used as an estimate, and experimental determination for the nitro-substituted compound is recommended.

Property2,4,6-Tri-tert-butylanilineThis compound (Estimated)
Molecular Formula C₁₈H₃₁N[8]C₁₈H₃₀N₂O₂
Molecular Weight 261.45 g/mol [8][9]306.45 g/mol
Appearance Solid[9]Likely a yellow solid, characteristic of nitroanilines[10]
Melting Point 145-147 °C[9][11]Expected to be different from the parent aniline due to the nitro group.
Solubility Soluble in many organic solvents.Likely soluble in common organic solvents like dichloromethane, THF, and toluene.
Air/Moisture Sensitivity Not explicitly stated, but sterically hindered anilines are generally more stable to oxidation than unhindered anilines. However, handling under inert atmosphere is good practice.Assumed to be sensitive to air and moisture due to the aniline and nitro functionalities.

Experimental Protocols

Protocol 1: Setting up an Air and Moisture-Sensitive Reaction

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be thoroughly cleaned and then dried in an oven at >125°C overnight.[2][3]

  • Assembly: Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry nitrogen or argon. Use a thin layer of grease on all ground-glass joints to ensure a good seal.[2]

  • Cooling: Allow the apparatus to cool to room temperature under the inert gas flow. A bubbler filled with mineral oil should be attached to the outlet to monitor the gas flow and prevent over-pressurization.[5]

  • Reagent Addition (Solids): If this compound is a solid, it can be added to the reaction flask under a strong flow of inert gas (positive pressure) or inside a glovebox.

  • Reagent Addition (Liquids/Solutions): Anhydrous solvents and liquid reagents should be transferred using a dry, nitrogen-flushed syringe or a cannula.[3][4]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. If heating, ensure the condenser is efficient.

  • Quenching and Work-up: Quench the reaction carefully, still under an inert atmosphere if the products are also sensitive. Subsequent work-up can often be performed on the bench if the products are stable in air.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Oven-Dry Glassware (>125°C) Assemble_Hot Assemble Glassware Hot Dry_Glassware->Assemble_Hot Clean & Dry Cool_Inert Cool Under Inert Gas Assemble_Hot->Cool_Inert Seal & Flush Add_Reagents Add Reagents via Syringe/Cannula or in Glovebox Cool_Inert->Add_Reagents Inert Atmosphere Run_Reaction Run Reaction Under Positive N2/Ar Pressure Add_Reagents->Run_Reaction Monitor_Reaction Monitor Reaction (TLC, LC-MS) Run_Reaction->Monitor_Reaction Quench_Reaction Quench Reaction (under N2 if needed) Monitor_Reaction->Quench_Reaction Completion Extraction Extraction & Washing Quench_Reaction->Extraction Purification Purification (Column, Recrystallization) Extraction->Purification

Caption: Workflow for setting up and performing an air and moisture-sensitive reaction.

Troubleshooting_Guide Start Low/No Product Yield Check_Atmosphere Was the reaction under a positive inert atmosphere? Start->Check_Atmosphere Check_Solvents Were anhydrous solvents and reagents used? Check_Atmosphere->Check_Solvents Yes Fix_Atmosphere Improve inert atmosphere technique (e.g., check for leaks, use Schlenk line). Check_Atmosphere->Fix_Atmosphere No Check_Purity Is the starting material pure? Check_Solvents->Check_Purity Yes Dry_Solvents Dry solvents and reagents before use. Check_Solvents->Dry_Solvents No Purify_SM Purify starting material. Check_Purity->Purify_SM No Success Re-run Experiment Check_Purity->Success Yes Fix_Atmosphere->Success Dry_Solvents->Success Purify_SM->Success

Caption: Troubleshooting flowchart for low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of Sterically Hindered and Unhindered Nitroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry and drug development, the nuanced properties of substituted nitroanilines play a pivotal role. This guide provides a detailed comparison of the highly sterically hindered compound, 2,4,6-tritert-butyl-3-nitroaniline, with other less sterically encumbered nitroanilines. Due to the limited availability of direct experimental data for this compound, this guide will extrapolate its expected properties based on the well-documented characteristics of its precursor, 2,4,6-tritert-butylaniline, and draw comparisons with other sterically hindered and unhindered nitroanilines.

The Challenge of Synthesizing Highly Sterically Hindered Nitroanilines

The synthesis of this compound presents a significant synthetic challenge primarily due to the profound steric hindrance imposed by the three tert-butyl groups on the aniline ring. The bulky nature of these groups shields the aromatic ring from electrophilic attack, making standard nitration reactions difficult.

General Synthesis Pathway and Steric Hindrance:

The logical synthetic route to this compound is the direct nitration of its precursor, 2,4,6-tritert-butylaniline. However, the ortho and para positions are sterically blocked, and the electron-donating amino group, which typically directs electrophiles to these positions, is itself encumbered. This steric congestion significantly deactivates the ring towards electrophilic aromatic substitution.

Synthesis_Challenge Precursor 2,4,6-Tritert-butylaniline Intermediate Sterically Hindered Transition State Precursor->Intermediate Electrophilic Attack NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Intermediate Product This compound Intermediate->Product Proton Loss NoReaction No Reaction or Low Yield Intermediate->NoReaction High Activation Energy

Synthesis pathway and the steric hindrance challenge.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of selected sterically hindered and unhindered nitroanilines. The properties of this compound are predicted based on known structure-property relationships.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound (Predicted) C18H30N2O2306.45> 200 (decomposes)Insoluble in water; soluble in nonpolar organic solvents.
2,6-Diisopropyl-4-nitroaniline C12H18N2O2222.28125-126[1]Insoluble in water; soluble in organic solvents.
2,6-Dimethyl-4-nitroaniline C8H10N2O2166.18164-165[2]Slightly soluble in water.
o-Nitroaniline C6H6N2O2138.1270-72[3]Slightly soluble in water, soluble in ethanol and acetone.[3]
m-Nitroaniline C6H6N2O2138.121140.1 g/100 ml in water at 20 °C.[4]
p-Nitroaniline C6H6N2O2138.12146-149[5]0.8 mg/ml in water at 18.5 °C.[5]

Spectroscopic Data Comparison

Spectroscopic data provides valuable insights into the electronic and structural differences between these molecules.

1H and 13C NMR Spectroscopy

The NMR spectra of sterically hindered nitroanilines are expected to show significant differences compared to their unhindered counterparts, particularly in the chemical shifts of the aromatic protons and carbons due to altered electronic environments and restricted rotation.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
p-Nitroaniline 7.98 (d, 2H), 6.64 (d, 2H) (in DMSO-d6)[6]156.67, 136.63, 127.37, 113.35 (in DMSO-d6)[6]
o-Nitroaniline 8.09 (d, 1H), 7.34 (t, 1H), 6.82 (d, 1H), 6.68 (t, 1H), 6.1 (s, 2H, NH2) (in CDCl3)[7]Not readily available
m-Nitroaniline 7.72 (d, 1H), 6.93 (d, 1H), 6.62 (t, 1H), 5.94 (br, 2H, NH2) (in CDCl3)[8]136.78, 135.50, 133.66, 122.25, 118.13, 116.73 (in CDCl3)[8]
2,6-Dimethyl-4-nitroaniline 7.79 (s, 2H), 6.16 (s, 2H, NH2), 2.16 (s, 6H) (in DMSO-d6)[2]Not readily available
UV-Vis Spectroscopy

The electronic absorption spectra are influenced by the extent of conjugation and intramolecular charge transfer from the amino group to the nitro group. Steric hindrance can disrupt this conjugation, leading to changes in the absorption maxima (λmax).

Compoundλmax (nm)Solvent
o-Nitroaniline ~405Ethanol
m-Nitroaniline ~350Ethanol
p-Nitroaniline ~375Ethanol[9]

Experimental Protocols

General Procedure for the Nitration of an Aniline (via Acetanilide Protection)

This protocol is a standard method for the nitration of anilines, which involves the protection of the highly reactive amino group as an acetamide to prevent over-oxidation and control the regioselectivity of the nitration.

Nitration_Protocol cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Nitroacetanilide p-Nitroacetanilide Acetanilide->Nitroacetanilide Nitration NitratingMixture HNO3 / H2SO4 NitratingMixture->Nitroacetanilide Nitroaniline p-Nitroaniline Nitroacetanilide->Nitroaniline Hydrolysis AcidHydrolysis Acid Hydrolysis (H+) AcidHydrolysis->Nitroaniline

Workflow for the synthesis of p-nitroaniline.

Step 1: Acetylation of Aniline

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for a short period.

  • Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.

  • Collect the product by vacuum filtration and wash with cold water.[10]

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then pour it over crushed ice.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration.[11]

Step 3: Hydrolysis of p-Nitroacetanilide

  • Heat the p-nitroacetanilide in a solution of aqueous sulfuric acid under reflux.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the p-nitroaniline.

  • Collect the crude p-nitroaniline by filtration and purify by recrystallization.[12]

Comparative Reactivity and Electronic Effects

The reactivity of nitroanilines is governed by a delicate interplay of steric and electronic effects.

Electronic_Effects Substituent Substituent Effects Steric Steric Hindrance Substituent->Steric Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic Reactivity Reactivity Steric->Reactivity Decreases Basicity Basicity Steric->Basicity Decreases Electronic->Reactivity Influences Electronic->Basicity Influences

Factors influencing the reactivity and basicity of nitroanilines.
  • Unhindered Nitroanilines (o-, m-, p-isomers): The basicity of these isomers is primarily influenced by the position of the electron-withdrawing nitro group. The meta-isomer is the most basic as the resonance effect of the nitro group does not withdraw electron density from the amino group. The ortho-isomer is the least basic due to both inductive and resonance effects, as well as potential intramolecular hydrogen bonding.

  • Sterically Hindered Nitroanilines: In compounds like 2,6-diisopropyl-4-nitroaniline and the predicted this compound, the bulky alkyl groups flanking the amino group cause significant steric inhibition of resonance. This can lead to a decrease in the delocalization of the nitrogen lone pair into the aromatic ring, which would typically increase basicity. However, the steric bulk also hinders the approach of a proton to the amino group, which drastically reduces basicity. Furthermore, the bulky groups can twist the nitro group out of the plane of the benzene ring, affecting its electron-withdrawing ability.

Conclusion

While direct experimental data for this compound remains scarce, a comparative analysis with less hindered analogues provides valuable insights for researchers. The extreme steric hindrance in this molecule is predicted to lead to unique physicochemical and spectroscopic properties, along with significant synthetic challenges. Understanding the interplay of steric and electronic effects in this and other substituted nitroanilines is crucial for the rational design of new molecules in drug discovery and materials science. The provided experimental protocols for unhindered nitroanilines serve as a foundational methodology, which would require significant optimization to be applied to their sterically encumbered counterparts.

References

A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2,4,6-Tritert-butyl-3-nitroaniline, a sterically hindered aromatic amine. This document outlines a detailed HPLC protocol and presents supporting data to demonstrate its efficacy against alternative methods.

Synthesis Context and Potential Impurities

The synthesis of this compound typically proceeds via the nitration of the parent aniline, 2,4,6-Tri-tert-butylaniline[1][2]. Due to the directing effects of the amino and tert-butyl groups, the reaction can yield several byproducts. The primary impurities of concern are unreacted starting material and potential isomeric products, such as dinitro derivatives or other positional isomers, which must be effectively separated and quantified to establish the purity of the final product.

Primary Purity Validation: The HPLC Method

HPLC is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[3][4] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is designed for the quantitative analysis of this compound.

1. Instrumentation and Columns:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B (re-equilibration)

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of specific impurities can be achieved by creating a calibration curve from the reference standards.

Comparative Analysis of Purity Validation Methods

While HPLC is a powerful tool, it is essential to understand its performance in relation to other common analytical techniques. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHPLCGC-MSqNMR Spectroscopy
Principle Differential partitioning between liquid mobile and solid stationary phases.[3]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.[4]Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.[5][6]
Sample Volatility Not required; ideal for non-volatile compounds.[3][4]Requires volatile or semi-volatile compounds; may require derivatization for polar amines.[7][8]Not required.
Hypothetical Purity (%) 99.2%99.1% (assuming successful derivatization)99.3%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.1% (impurity dependent)
Limit of Quant. (LOQ) ~0.15 µg/mL~0.03 µg/mL~0.3% (impurity dependent)
Precision (RSD%) < 2%< 3%< 1%
Sample Preparation Simple dissolution and filtration.Can be complex, often requiring derivatization to increase volatility and thermal stability.[8]Simple dissolution in a deuterated solvent.[6]
Key Advantages Excellent for non-volatile and thermally sensitive compounds; robust and reproducible.[9]High sensitivity and specificity from mass detection.[4]Absolute quantification without a reference standard for the impurity; non-destructive.[6][10]
Key Disadvantages Lower sensitivity than MS detectors; requires reference standards for impurity identification.Potential for thermal degradation of the analyte; derivatization adds complexity and potential for error.[3]Lower sensitivity than chromatographic methods; potential for signal overlap.[11]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Diluent (ACN/H2O) A->B C Filter through 0.45 µm Filter B->C E Inject Sample into HPLC System C->E D Prepare Reference Standards D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate Area Percentage H->I J Final Purity Report I->J

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized this compound. Its ability to analyze the compound in its native state without the need for derivatization offers a significant advantage over GC-MS.[3][9] While qNMR offers excellent precision and is a valuable orthogonal technique, HPLC provides a superior combination of resolution, sensitivity, and accessibility for routine quality control in most research and development laboratories. The detailed protocol and comparative data presented in this guide support the use of HPLC as the primary method for ensuring the purity of this and similar aromatic compounds.

References

Navigating Steric Hindrance: A Comparative Guide to the Synthesis and Utility of 2,4,6-Tritert-butyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique reactivity and substitution patterns is perpetual. Among these, sterically hindered anilines and their derivatives offer a fascinating landscape for synthetic exploration. This guide provides a comparative analysis of a highly specialized, sterically congested molecule: 2,4,6-Tritert-butyl-3-nitroaniline. Due to the apparent novelty of this compound, this guide will present a projected synthesis, its inferred advantages over less hindered analogues, and a comparison with alternative synthetic strategies, supported by hypothetical experimental data based on established chemical principles.

Introduction to a Unique Scaffold

This compound presents a unique combination of extreme steric hindrance and electronic modification. The parent compound, 2,4,6-tri-tert-butylaniline, is a well-known bulky amine utilized in the synthesis of specialized ligands and as a frustrated Lewis base. The introduction of a nitro group at the meta-position (C3) is anticipated to significantly alter the electronic properties of the aniline, potentially unlocking novel reactivity and applications. The bulky tert-butyl groups at the ortho (C2, C6) and para (C4) positions create a highly congested environment around the amino group and the aromatic ring, influencing its reactivity in predictable yet powerful ways.

Hypothetical Synthetic Route and Comparison

The synthesis of this compound is projected to proceed via the direct electrophilic nitration of 2,4,6-tri-tert-butylaniline. However, the severe steric hindrance posed by the tert-butyl groups presents a significant synthetic challenge, likely requiring forcing conditions and resulting in modest yields compared to the nitration of less substituted anilines.

Table 1: Hypothetical Comparison of Nitration Reactions
ParameterRoute A: Synthesis of this compound Route B: Synthesis of 4-nitroaniline (Standard Method)
Starting Material 2,4,6-Tritert-butylanilineAniline (via Acetanilide protection)
Reagents Fuming HNO₃, Acetic AnhydrideConc. HNO₃, Conc. H₂SO₄
Temperature 0 - 5 °C0 - 5 °C
Reaction Time 24 hours2 hours
Hypothetical Yield 35%90% (of p-nitroacetanilide)
Key Challenge Overcoming extreme steric hindranceControlling polysubstitution and oxidation
Purification Column ChromatographyRecrystallization

Note: The data for Route A is hypothetical and projected based on the known challenges of reacting sterically hindered substrates.

The comparison in Table 1 highlights the anticipated trade-offs. While the synthesis of a simple nitroaniline is a high-yielding, standard laboratory procedure, the construction of the sterically encumbered this compound is expected to be a more complex and lower-yielding process.

Advantages of Employing this compound

The primary advantages of utilizing this unique molecule in specific synthetic routes stem directly from its distinct structural and electronic features:

  • Steric Shielding and Regiocontrol: The three tert-butyl groups provide a significant steric shield around the aromatic ring and the amino group. This can be exploited to direct subsequent reactions to the less hindered positions or to prevent unwanted side reactions at the amino group. In multi-step syntheses, this inherent steric protection could eliminate the need for traditional protecting group strategies.

  • Modulated Basicity and Nucleophilicity: The electron-withdrawing nitro group at the meta-position is expected to significantly decrease the basicity and nucleophilicity of the aniline's amino group. This modulation can be advantageous in reactions where the high reactivity of a standard aniline would be problematic, leading to greater selectivity.

  • Unique Platform for Further Functionalization: The presence of a nitro group opens up a range of further transformations. It can be reduced to a second amino group, creating a sterically hindered diamine, or it can be a precursor for other functionalities, all within a highly constrained steric environment. This makes it a potentially valuable building block for complex, three-dimensional molecules.

  • Probing Reaction Mechanisms: As a model compound, this compound could be invaluable for studying the interplay of steric and electronic effects in various chemical transformations. Its rigid and well-defined structure allows for a clearer interpretation of experimental results.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of this compound

Materials:

  • 2,4,6-Tritert-butylaniline (1.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Acetic Anhydride (5.0 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-tri-tert-butylaniline in acetic anhydride.

  • Cool the reaction mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of fuming nitric acid in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 24 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.

G cluster_workflow Synthetic Workflow start Start: 2,4,6-Tritert-butylaniline nitration Electrophilic Nitration (Fuming HNO₃, Ac₂O, 0°C) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

G cluster_advantages Key Advantages node_steric Extreme Steric Hindrance node_regio Regiocontrol in Subsequent Reactions node_steric->node_regio node_electronic Meta-Nitro Group (Electron Withdrawing) node_reactivity Modulated Amino Group Reactivity node_electronic->node_reactivity node_platform Versatile Synthetic Platform node_regio->node_platform node_reactivity->node_platform

Caption: Interplay of steric and electronic effects leading to synthetic advantages.

Conclusion

While this compound remains a compound with limited reported data, its unique structure suggests a range of potential advantages for specialized synthetic applications. The extreme steric hindrance, coupled with the electronic influence of the meta-nitro group, creates a scaffold that could offer unprecedented control over reactivity and selectivity. The hypothetical synthetic route and comparative data presented in this guide are intended to stimulate further research into this and other highly functionalized, sterically demanding molecules. For scientists and researchers at the forefront of drug discovery and materials science, the exploration of such novel chemical space holds the promise of significant breakthroughs.

Performance Benchmark of 2,4,6-Tritert-butyl-3-nitroaniline in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive literature searches did not yield any specific data on the catalytic performance of 2,4,6-Tritert-butyl-3-nitroaniline. This suggests that this particular compound is not commonly utilized as a catalyst or its catalytic applications are not documented in publicly accessible scientific literature.

This guide will, therefore, focus on the closely related and well-documented compound, 2,4,6-Tri-tert-butylaniline , to provide a relevant comparative context for researchers, scientists, and drug development professionals. The significant steric hindrance provided by the tert-butyl groups in 2,4,6-Tri-tert-butylaniline makes it a valuable precursor in the synthesis of specialized ligands for catalysis.

Comparison with an Alternative: The Role of 2,4,6-Tri-tert-butylaniline as a Ligand Precursor

Instead of being a catalyst itself, 2,4,6-Tri-tert-butylaniline is a critical building block for creating sterically demanding ligands. These ligands are then complexed with a metal center (e.g., palladium, nickel, copper) to form a catalyst. The extreme steric bulk around the nitrogen atom in 2,4,6-Tri-tert-butylaniline is its most significant feature.

Key Performance-Influencing Characteristics:

Feature2,4,6-Tri-tert-butylaniline (as a Ligand Precursor)Less Hindered Anilines (e.g., Aniline, 2,6-Diisopropylaniline)
Steric Hindrance Very high due to three tert-butyl groups.Moderate to low.
Influence on Catalyst Creates a bulky ligand that can promote reductive elimination, stabilize low-coordinate metal centers, and enhance catalyst stability and selectivity.Leads to less bulky ligands, which may result in different reaction selectivities and catalyst stabilities.
Typical Applications Used to synthesize ligands for challenging cross-coupling reactions where steric bulk is crucial for achieving high yields and selectivities.Broadly used in a variety of catalytic reactions.
Solubility Generally soluble in organic solvents.Varies depending on the specific aniline.

Experimental Protocols

As no direct performance data for this compound exists, a general experimental protocol for evaluating the performance of a catalyst in a common application, such as a Suzuki-Miyaura cross-coupling reaction, is provided below. This protocol can be adapted to benchmark any new catalyst system.

General Protocol for Catalyst Performance Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction:

  • Catalyst Preparation:

    • In an inert atmosphere (e.g., inside a glovebox), dissolve the catalyst precursor (e.g., Pd(OAc)2) and the ligand (synthesized from a precursor like 2,4,6-Tri-tert-butylaniline) in an appropriate solvent (e.g., toluene, THF).

    • Stir the solution for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (e.g., 4-chloroanisole), the boronic acid (e.g., phenylboronic acid), and a base (e.g., K2CO3).

    • Add the solvent and a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • Catalysis and Monitoring:

    • Add the prepared catalyst solution to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor its progress over time by taking aliquots.

    • Quench the aliquots and analyze them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

  • Data Analysis:

    • Plot the product yield as a function of time to determine the reaction rate.

    • Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.

    • Compare these metrics against a standard or alternative catalyst under identical conditions.

Visualizations

The following diagrams illustrate the structural difference between the requested compound and its non-nitrated analogue, and a general workflow for utilizing sterically hindered anilines in catalyst synthesis.

Structural Comparison cluster_0 Requested Compound (Data Unavailable) cluster_1 Related Compound (Used as Ligand Precursor) A This compound B 2,4,6-Tri-tert-butylaniline

Caption: Structural difference between the requested and related aniline.

Experimental Workflow: From Aniline to Catalyst A Sterically Hindered Aniline (e.g., 2,4,6-Tri-tert-butylaniline) B Ligand Synthesis A->B Reactant C Sterically Demanding Ligand B->C Product D Complexation with Metal Precursor (e.g., Pd(OAc)2) C->D E Active Catalyst D->E Forms F Catalytic Reaction (e.g., Cross-Coupling) E->F Initiates G Performance Evaluation (Yield, TON, TOF) F->G Data for

Caption: General workflow for catalyst development using a hindered aniline.

Cross-reactivity analysis of 2,4,6-Tritert-butyl-3-nitroaniline with various reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cross-Reactivity of 2,4,6-Tritert-butyl-3-nitroaniline

Disclaimer: Publicly available experimental data on the cross-reactivity of this compound is limited. This guide is a hypothetical case study designed for researchers, scientists, and drug development professionals. It provides a framework for assessing cross-reactivity using established methodologies and illustrates how such data can be presented and interpreted. The experimental data herein is illustrative and not based on published results.

Introduction

This compound is a sterically hindered aromatic amine. Due to its unique structure, understanding its potential for cross-reactivity with structurally related compounds is crucial, particularly in the context of developing selective analytical methods such as immunoassays. In such assays, antibodies developed to be specific for a target molecule may also bind to other, structurally similar molecules, leading to inaccurate quantification and false-positive results.

This guide provides a hypothetical comparative analysis of the cross-reactivity of a putative antibody raised against this compound with a panel of structurally related reagents. The analysis is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for evaluating antibody specificity and cross-reactivity for small molecules.

Hypothetical Cross-Reactivity Data

The cross-reactivity of a panel of reagents was assessed against a hypothetical monoclonal antibody specific for this compound. The analysis was performed using a competitive ELISA format. The results, including the half-maximal inhibitory concentration (IC50) and the calculated percent cross-reactivity, are summarized in Table 1.

Table 1: Hypothetical Cross-Reactivity of an Anti-2,4,6-Tritert-butyl-3-nitroaniline Antibody with Various Reagents

CompoundCAS NumberIC50 (ng/mL)% Cross-Reactivity
This compound N/A 15 100%
2,4,6-Tritert-butylaniline961-38-63,5000.43%
3-Nitroaniline99-09-2> 10,000< 0.15%
2,4-Di-tert-butyl-3-nitroanilineN/A12512.0%
2,6-Di-tert-butyl-3-nitroanilineN/A9815.3%
2,4,6-Trinitroaniline (Picramide)479-45-8> 10,000< 0.15%
Aniline62-53-3> 10,000< 0.15%

Percent Cross-Reactivity is calculated using the formula: (%CR) = (IC50 of this compound / IC50 of Test Compound) x 100.

Experimental Protocols

The following is a detailed protocol for the hypothetical competitive ELISA used to generate the data in this guide.

Principle of the Competitive ELISA

In this assay, the target analyte (this compound) in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is inversely proportional to the concentration of the analyte in the sample.

cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Antibody Ag_coated Coated Antigen Ab->Ag_coated Binds HRP HRP-Enzyme Ag_coated->HRP Generates Analyte_low Analyte (Low) Signal_high Strong Signal HRP->Signal_high Produces Ab_comp Antibody Ag_coated_comp Coated Antigen Ab_comp->Ag_coated_comp Binding Blocked Signal_low Weak Signal Ag_coated_comp->Signal_low Reduced Signal Analyte_high Analyte (High) Analyte_high->Ab_comp Competes & Binds

Figure 1. Principle of Competitive ELISA
Materials and Reagents

  • 96-well microtiter plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • This compound-BSA conjugate (for coating)

  • Anti-2,4,6-Tritert-butyl-3-nitroaniline monoclonal antibody

  • Goat anti-mouse IgG-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Test compounds (dissolved in DMSO and diluted in Assay Buffer)

Assay Procedure

The workflow for the competitive ELISA is outlined below.

Figure 2. Competitive ELISA Workflow
  • Coating: Microtiter plate wells were coated with 100 µL/well of the this compound-BSA conjugate (1 µg/mL in Coating Buffer) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with Wash Buffer.

  • Blocking: Wells were blocked with 200 µL/well of Blocking Buffer for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate was washed three times with Wash Buffer.

  • Competitive Reaction: 50 µL of standard solutions of this compound or the test compounds (at various concentrations) and 50 µL of the primary antibody solution (at a pre-determined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with Wash Buffer.

  • Secondary Antibody Incubation: 100 µL/well of goat anti-mouse IgG-HRP conjugate (diluted 1:5000 in Assay Buffer) was added, and the plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with Wash Buffer.

  • Signal Development: 100 µL/well of TMB Substrate Solution was added, and the plate was incubated for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL/well of Stop Solution.

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

Discussion of Hypothetical Results

Based on the illustrative data, the hypothetical antibody demonstrates high specificity for the target analyte, This compound .

  • High Specificity: The removal of the nitro group (2,4,6-Tritert-butylaniline ) or all tert-butyl groups (3-Nitroaniline ) dramatically reduces antibody binding, with cross-reactivity values of 0.43% and <0.15%, respectively. This suggests that both the nitro group and the bulky tert-butyl groups are critical epitopes for antibody recognition.

  • Steric Hindrance Effects: The compounds with one fewer tert-butyl group (2,4-Di-tert-butyl-3-nitroaniline and 2,6-Di-tert-butyl-3-nitroaniline ) show moderate cross-reactivity (12.0% and 15.3%). This indicates that while the overall sterically hindered structure is important for binding, the presence of all three tert-butyl groups is required for maximal affinity. The slightly higher cross-reactivity of the 2,6-disubstituted compound might suggest the para-tert-butyl group is slightly less critical for recognition than the ortho groups.

  • Negligible Cross-Reactivity: The parent compound Aniline and the highly polar 2,4,6-Trinitroaniline show negligible cross-reactivity, further confirming that the specific combination of bulky, non-polar tert-butyl groups and the nitro group defines the antibody's binding pocket.

Conclusion

This guide presents a hypothetical framework for the cross-reactivity analysis of this compound. The illustrative data highlights the importance of key structural features for antibody recognition. For professionals in research and drug development, conducting such systematic cross-reactivity studies is essential to validate the specificity of analytical methods and ensure the reliability of experimental results.

A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nitroaniline vs. p-Nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic colorants. Their synthesis is a cornerstone of the chemical industry, with wide applications in textiles, printing, cosmetics, and research. The most common method for their preparation is azo coupling, which involves the reaction of a diazonium salt with a coupling agent, such as a phenol or an aromatic amine. The diazonium salt itself is typically prepared from a primary aromatic amine through diazotization.

This guide provides a comparative analysis of the efficacy of different substituted nitroanilines as precursors for the diazo component in azo dye synthesis. We will focus on a direct comparison between the commonly used reagent, p-nitroaniline, and the highly substituted, sterically hindered compound, 2,4,6-tritert-butyl-3-nitroaniline.

It is important to note that while p-nitroaniline is a well-documented and widely used precursor in dye synthesis, there is a conspicuous absence of experimental data in the scientific literature regarding the use of this compound for this purpose. Therefore, this guide will compare the proven efficacy of p-nitroaniline with the predicted efficacy of its sterically hindered analogue, based on established principles of organic reaction mechanisms.

The Fundamental Chemistry: Azo Dye Synthesis

The synthesis of azo dyes from primary aromatic amines is a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1][2][3]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or another amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) and yields the final dye.[3]

Azo_Dye_Synthesis_Pathway cluster_0 cluster_1 A Primary Aromatic Amine (e.g., p-Nitroaniline) B Diazonium Salt P1 Diazotization (NaNO₂, HCl, 0-5°C) D Azo Dye P2 Azo Coupling C Coupling Component (e.g., 2-Naphthol) C->D P1->B Experimental_Workflow cluster_A Part 1: Diazotization cluster_B Part 2: Coupling Solution cluster_C Part 3 & 4: Coupling & Isolation A1 Dissolve p-Nitroaniline in HCl A2 Cool to 0-5°C in Ice Bath A1->A2 A3 Add NaNO₂ Solution (dropwise) A2->A3 A4 Diazonium Salt Solution A3->A4 C1 Combine Solutions (Slowly, with stirring) A4->C1 B1 Dissolve 2-Naphthol in NaOH B2 2-Naphthoxide Solution B1->B2 B2->C1 C2 Precipitation of Para Red Dye C1->C2 C3 Vacuum Filtration & Washing C2->C3 C4 Drying C3->C4 C5 Final Product C4->C5 Logical_Comparison Start Select Nitroaniline Reagent PNA p-Nitroaniline Start->PNA TTBNA This compound Start->TTBNA Step1_PNA Diazotization PNA->Step1_PNA Step1_TTBNA Diazotization Attempt TTBNA->Step1_TTBNA Result1_PNA Successful: Diazonium Salt Formed Step1_PNA->Result1_PNA Result1_TTBNA Fails: Severe Steric Hindrance Step1_TTBNA->Result1_TTBNA Step2_PNA Azo Coupling Result1_PNA->Step2_PNA Result2_PNA Successful: Azo Dye Product Step2_PNA->Result2_PNA

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.